3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO2/c13-10-8(11(7-14)5-2-6-11)3-1-4-9(10)12(15)16/h1,3-4,15-16H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGLOYOVBNILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CCC2)C#N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid structure and synthesis pathway
[1]
Executive Summary
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) is a bifunctional building block characterized by a sterically demanding 1-cyanocyclobutyl moiety and a reactive boronic acid group.[1] Its structural uniqueness lies in the ortho-fluoro effect , which modulates the metabolic stability and conformation of the resulting biaryl systems, and the cyclobutyl nitrile group, a bioisostere often employed to restrict conformational freedom and improve lipophilicity without excessive molecular weight gain.
This guide provides a validated retrosynthetic analysis and a step-by-step synthesis pathway, prioritizing scalable methodologies and high-purity isolation.
Chemical Profile & Structural Analysis[2][3]
| Property | Specification |
| IUPAC Name | [3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
| CAS Number | 2096330-05-9 |
| Molecular Formula | C₁₁H₁₁BFNO₂ |
| Molecular Weight | 219.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Key Functional Groups | Boronic Acid (Suzuki coupling handle), Nitrile (H-bond acceptor), Fluorine (Metabolic blocker) |
Structural Logic
The molecule features a 1,2,3-substitution pattern on the benzene ring. The 2-fluoro substituent serves two critical roles:
-
Electronic Modulation: It deactivates the ring slightly, making the boronic acid less prone to oxidative deboronation compared to non-fluorinated analogs.
-
Conformational Locking: In biaryl products, the fluorine atom induces a twisted conformation relative to the coupling partner, often essential for binding affinity in protein pockets.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C-B bond (Miyaura borylation) and the cyclobutyl ring (double alkylation).
-
Disconnection 1: The boronic acid is derived from an aryl bromide precursor via Pd-catalyzed cross-coupling.
-
Disconnection 2: The cyclobutyl ring is constructed from a benzylic nitrile using 1,3-dibromopropane.
Figure 1: Retrosynthetic logic flow identifying the critical aryl bromide intermediate.
Detailed Synthesis Pathway[7]
Phase 1: Construction of the Cyclobutyl Nitrile Scaffold
The formation of the quaternary carbon center is the most challenging step due to steric hindrance.
Step 1: Synthesis of 3-Bromo-2-fluorophenylacetonitrile
-
Reagents: 3-Bromo-2-fluorobenzyl bromide, Sodium Cyanide (NaCN), Ethanol/Water.
-
Mechanism: SN2 Nucleophilic Substitution.
-
Protocol:
-
Dissolve 3-bromo-2-fluorobenzyl bromide (1.0 eq) in Ethanol (5 vol).
-
Add a solution of NaCN (1.2 eq) in water dropwise at 0°C to prevent exotherms.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Concentrate ethanol, extract with DCM, wash with brine, and dry over MgSO₄.
-
Yield Target: >90%.
-
Step 2: Cycloalkylation to 1-(3-Bromo-2-fluorophenyl)cyclobutanecarbonitrile
-
Reagents: 1,3-Dibromopropane, Sodium Hydride (NaH) or NaOH/TBAB (Phase Transfer).
-
Rationale: NaH provides cleaner conversion for sterically crowded nitriles compared to aqueous bases.
-
Protocol:
-
Suspend NaH (2.5 eq, 60% in oil) in anhydrous THF under Nitrogen. Cool to 0°C.
-
Add 3-bromo-2-fluorophenylacetonitrile (1.0 eq) dropwise. Stir for 30 min to form the carbanion (Solution turns dark).
-
Add 1,3-dibromopropane (1.1 eq) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Critical Control: If mono-alkylation is observed (by LCMS), add 0.5 eq additional NaH and heat to 50°C.
-
Quench: Carefully add saturated NH₄Cl at 0°C.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Data Validation: 1H NMR should show cyclobutyl multiplet signals at δ 1.8–2.8 ppm.
-
Phase 2: Functionalization to Boronic Acid
The conversion of the aryl bromide to the boronic acid utilizes the Miyaura Borylation to prevent defluorination side reactions common with Lithium-Halogen exchange.
Step 3: Miyaura Borylation
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂·DCM, Potassium Acetate (KOAc), 1,4-Dioxane.
-
Protocol:
-
Charge a reaction vessel with the aryl bromide (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill with Nitrogen (3 cycles).[2]
-
Add anhydrous 1,4-Dioxane (10 vol).
-
Heat to 90°C for 4–8 hours.
-
Checkpoint: Monitor for the disappearance of bromide. The product will be the Pinacol Ester .
-
Step 4: Hydrolysis to Free Boronic Acid
-
Reagents: Sodium Periodate (NaIO₄), Ammonium Acetate (NH₄OAc), Acetone/Water.
-
Protocol:
-
Dissolve the pinacol ester in Acetone:Water (1:1).
-
Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir at RT for 12 hours.
-
Mechanism: Oxidative cleavage of the pinacol diol.
-
Workup: Extract with EtOAc. The free boronic acid may exist in equilibrium with its trimeric anhydride (boroxine).
-
Final Purification: Recrystallization from Acetonitrile/Water or precipitating from DCM/Hexanes.
-
Experimental Workflow Diagram
Figure 2: Sequential experimental workflow with estimated yields for each transformation.
Process Optimization & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance of the ortho-fluoro group. | Switch solvent to DMSO (accelerates SN2) or use Cs₂CO₃ as base at 60°C. |
| Protodeboronation | Instability of C-B bond due to 2-fluoro substituent. | Avoid strong bases (NaOH) during hydrolysis. Use mild oxidative cleavage (NaIO₄) or transesterification with diethanolamine. |
| Pd Impurities | Catalyst leaching into final product. | Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during the workup of Step 3. |
References
-
Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry. Link
-
Cyclobutyl Nitrile Synthesis: Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of PERK. Journal of Medicinal Chemistry. Link (Describes analogous cyclobutane formation).
-
Boronic Acid Hydrolysis: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link
-
Product Verification: PubChem Compound Summary for 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CID 136166827). Link
mechanism of action of fluorinated phenylboronic acids in biological systems
Title: Mechanistic Principles and Applications of Fluorinated Phenylboronic Acids in Biological Systems
Executive Summary This technical guide details the physicochemical mechanisms governing fluorinated phenylboronic acids (FPBAs) and their application in chemical biology.[1] Unlike standard phenylboronic acid (PBA), which possesses a pKa (~8.8) too high for effective binding at physiological pH (7.4), FPBAs utilize the strong electron-withdrawing nature of fluorine to lower pKa, stabilizing the reactive boronate anion. This guide explores the thermodynamics of diol binding, the kinetics of cytosolic protein delivery, and the utility of 19F-NMR as a background-free bio-sensing modality.
Part 1: Physicochemical Tuning & Lewis Acidity
The primary limitation of unsubstituted PBA in biological applications is its high pKa. For a boronic acid to bind cis-diols (like glucose) effectively, it must generally exist in its tetrahedral anionic form (hydroxyboronate).
The Fluorine Effect: Fluorine acts as a "pKa tuner" through Inductive (-I) and Resonance (+R) effects.
-
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density away from the boron center.[1] This increases the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by water (to form the anion) or diols.
-
Positional Isomerism:
-
Para (4-F): Strong -I effect dominates, lowering pKa.[1]
-
Meta (3-F): Strong -I effect, generally the most acidic of the mono-substituted variants due to lack of competing resonance donation.
-
Ortho (2-F): Complex behavior. While -I is strong, steric hindrance and potential B-F interactions can affect binding kinetics, though pKa is typically lowered.[1]
-
Table 1: Comparative pKa Values of FPBAs Note: Values are approximate aqueous pKa measurements and can vary based on ionic strength and buffer composition.
| Compound | Substitution | Approx.[1][2][3][4][5][6] pKa | Physiological State (pH 7.[1]4) |
| PBA | None | 8.8 | ~96% Neutral (Trigonal) |
| 4-FPBA | Para-Fluoro | 7.8 | ~30% Anionic (Tetrahedral) |
| 3-FPBA | Meta-Fluoro | 7.4 | ~50% Anionic (Tetrahedral) |
| 3,5-dfPBA | Di-Meta-Fluoro | 6.5 | >85% Anionic (Tetrahedral) |
| 2-FPBA | Ortho-Fluoro | ~7.2 | Mixed / Sterically Hindered |
Part 2: The Diol-Binding Mechanism
The core utility of FPBAs lies in their reversible covalent bonding with 1,2- and 1,3-cis-diols (sugars, catechols, RNA ribose).
Mechanism of Action:
-
Ionization: The neutral trigonal boronic acid reacts with water to form the tetrahedral boronate anion.[1]
-
Esterification: The anionic form undergoes a condensation reaction with the cis-diol, releasing two water molecules and forming a cyclic boronate ester.[1]
-
Stabilization: Fluorination lowers the energy barrier for step 1, pushing the equilibrium toward the reactive anionic state at pH 7.4.[1]
Diagram 1: Equilibrium and Binding Pathway This diagram illustrates the shift from neutral to anionic forms and the subsequent trapping by glucose.
Caption: The fluorinated substituent drives the equilibrium toward the tetrahedral anion, the active species for diol complexation at neutral pH.
Part 3: Cytosolic Delivery & Transmembrane Transport
FPBAs facilitate the transport of polar cargos (proteins, peptides) across the lipophilic cell membrane. This is a "traceless" delivery system.[2]
The "Boron-Transporter" Mechanism:
-
Bioconjugation: FPBAs are conjugated to the protein cargo (often via lysine residues or N-terminus).[1]
-
Mucoadhesion: The boronic acid moieties bind reversibly to sialic acid and galactose residues on the cell surface glycocalyx.[1]
-
Endocytosis & Escape: The complex is endocytosed. Fluorination increases lipophilicity, aiding in membrane disruption or fusion to escape the endosome before lysosomal degradation.
-
Release: Inside the cytosol (often varying pH or high glutathione), the linker cleaves or the equilibrium shifts, releasing the native protein.[1]
Key Reference: The "Trimethyl Lock" system developed by the Raines Lab utilizes a boronic acid trigger that, upon oxidation or binding, rapidly releases the cargo [1].[1][2]
Part 4: 19F-NMR Bio-Sensing
Fluorine-19 is an ideal bio-probe: it has 100% natural abundance, high sensitivity (83% of 1H), and zero endogenous background in biological tissues.[1]
Sensing Mechanism:
-
Chemical Shift Anisotropy: The electron density around the fluorine atom is hypersensitive to the hybridization state of the boron atom.
-
The Shift: When an FPBA binds a diol (converting from sp2 to sp3 boron), the 19F signal shifts significantly (often 1–5 ppm).[1]
-
Multiplexing: Different FPBAs (e.g., 2-F vs 4-F) have distinct chemical shifts, allowing simultaneous monitoring of pH, glucose, and ROS (reactive oxygen species) in a single sample.[1]
Part 5: Experimental Protocols
Protocol A: Determination of Binding Constants (Alizarin Red S Assay)
The industry-standard method for quantifying FPBA-diol affinity.
Principle: Alizarin Red S (ARS) is a catechol dye that is non-fluorescent (or weakly fluorescent) on its own but becomes highly fluorescent (and changes color from burgundy to orange) when bound to a boronic acid.[1] A competing diol (analyte) displaces the ARS, causing a decrease in fluorescence [2].[1]
Workflow Diagram:
Caption: Step-by-step workflow for the competitive displacement assay to determine binding affinity (Ka).
Detailed Steps:
-
Buffer Prep: Prepare 0.1 M Phosphate or HEPES buffer (pH 7.4). Avoid Tris buffer as it contains 1,2-diols that interfere with binding.
-
ARS Complex: Mix FPBA (2 mM) with ARS (0.2 mM).[1] Allow to equilibrate for 30 mins. Observe color change (Burgundy
Orange). -
Titration: Aliquot the FPBA-ARS complex into a 96-well plate. Add increasing concentrations of the diol of interest (0 to 50 mM).
-
Readout: Measure absorbance at 460 nm (decrease) or fluorescence (Ex: 468 nm, Em: 572 nm).
-
Analysis: Plot
vs. to determine the association constant ( ).
Protocol B: pKa Determination via UV-Vis Titration
-
Preparation: Dissolve FPBA (50 µM) in water.
-
Titration: Adjust pH from 3 to 11 using HCl/NaOH, measuring UV absorbance at each step.
-
Data: The conversion from trigonal to tetrahedral geometry causes a shift in
. -
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.
References
-
Raines, R. T., et al. (2015).[1] Boronic Acid for the Traceless Delivery of Proteins into Cells.[2] ACS Chemical Biology.[2]
-
Springsteen, G., & Wang, B. (2001).[1][4] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[1][4][7][8][9] Chemical Communications.[7]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.
-
Anslyn, E. V. (2007).[1] Boronic acid based sensors.[2][4][10][11][12][13] Chemical Reviews.
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- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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The Cyanocyclobutyl Group: A Modulator of Boronic Acid Reactivity and its Application in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to explore the nuanced role of the cyanocyclobutyl moiety in tuning the reactivity and therapeutic potential of boronic acids. This document provides an in-depth analysis of the steric and electronic contributions of this unique substituent, offering a framework for its strategic deployment in medicinal chemistry and organic synthesis.
Introduction: The Enduring Utility of Boronic Acids
Boronic acids, organic compounds featuring a C-B(OH)₂ functional group, have become indispensable tools in modern chemistry and pharmacology.[1][2] First synthesized in 1860, their versatility, stability, and relatively low toxicity have propelled their use as key building blocks in organic synthesis and as pharmacophores in drug design.[2][3][4][5] The approval of bortezomib, a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma in 2003, marked a significant milestone, sparking a surge of interest in boron-containing pharmaceuticals.[6][7][8]
The reactivity of boronic acids is centered on the electron-deficient boron atom, which acts as a Lewis acid.[2][3] This allows them to form reversible covalent bonds with nucleophiles, a property exploited in their mechanism of action as enzyme inhibitors and in their application as sensors for diol-containing molecules like saccharides.[1][2][3][9] Furthermore, their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds.[10][11][12]
The physicochemical properties of boronic acids, including their Lewis acidity (often discussed in terms of pKa), stability, and reactivity, can be finely tuned by the nature of the organic substituent (R) attached to the boron atom.[3][13][14] This guide focuses specifically on the role of the cyanocyclobutyl group as such a modulator.
The Cyanocyclobutyl Substituent: A Bifunctional Modulator
The cyanocyclobutyl group is a compelling substituent for modifying boronic acid reactivity due to its distinct and somewhat opposing electronic and steric characteristics. Understanding these dual influences is critical to predicting and harnessing its effects.
Electronic Effects: The Influence of the Cyano Group
The dominant electronic feature of the cyanocyclobutyl moiety is the strongly electron-withdrawing nitrile (-CN) group.[15][16] This has a profound impact on the boron center:
-
Enhanced Reactivity with Nucleophiles: The heightened electrophilicity of the boron atom facilitates its interaction with Lewis bases.[3] This is particularly relevant in two key contexts:
-
Enzyme Inhibition: For boronic acid-based enzyme inhibitors that target nucleophilic residues like serine or threonine in an enzyme's active site, a more electrophilic boron center can lead to stronger binding and increased potency.[3][9]
-
Boronate Ester Formation: The equilibrium for the formation of tetrahedral boronate complexes with diols is favorably shifted for more acidic boronic acids.[14][17]
-
The relationship between substituent electronic effects and boronic acid pKa can be visualized as follows:
Caption: Logical flow of substituent electronic effects on boronic acid properties.
Steric Effects: The Role of the Cyclobutyl Ring
The cyclobutyl group introduces significant steric bulk in the vicinity of the boronic acid moiety. This bulkiness can influence reactivity in several ways:
-
Hindrance to Nucleophilic Attack: While the electronic effects of the cyano group enhance the intrinsic reactivity of the boron atom, the steric hindrance from the cyclobutyl ring can impede the approach of nucleophiles. This includes solvent molecules, bases, or the active site of an enzyme.
-
Modulation of Reaction Rates: In reactions like the Suzuki-Miyaura coupling, the transmetalation step involves the formation of a complex between the boronic acid (or its boronate form) and the palladium center.[10][11] The steric bulk of the cyanocyclobutyl group could slow down this step, potentially affecting the overall reaction kinetics.
-
Impact on Stability: The steric hindrance can also offer a degree of protection to the C-B bond from protodeboronation, a common decomposition pathway for boronic acids, particularly under acidic conditions.[10][18] However, oxidative deboronation is another significant stability concern, and while steric bulk can play a role, electronic effects are often more dominant in determining oxidative stability.[18][19]
Implications for Reactivity in Key Applications
The interplay of these electronic and steric factors makes the cyanocyclobutyl group a sophisticated tool for tuning boronic acid reactivity for specific applications.
In Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[10][20] The performance of a boronic acid in this reaction is dependent on the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
-
Activation by Base: The reaction typically requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[20] The increased Lewis acidity conferred by the cyano group would facilitate the formation of this boronate species.
-
Transmetalation Step: The reactivity in this crucial step is a balance. The electron-withdrawing nature of the substituent can decrease the nucleophilicity of the carbon atom attached to boron, potentially slowing the transfer to palladium.[21] Conversely, the steric bulk of the cyclobutyl ring could also hinder the approach to the palladium complex. Therefore, the overall effect on the Suzuki-Miyaura coupling rate would be substrate-dependent and would require empirical validation.
Here is a simplified workflow for a typical Suzuki-Miyaura coupling experiment:
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- 5. researchgate.net [researchgate.net]
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- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Electrophilicity & Reactivity Profile: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid
This guide provides an in-depth technical analysis of the electrophilicity of the boron atom in 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS 2096330-05-9). It is designed for medicinal chemists and process scientists optimizing Suzuki-Miyaura cross-couplings or designing covalent inhibitors.
Executive Summary
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid represents a highly electrophilic arylboronic acid subclass. Its reactivity is governed by the synergistic electron-withdrawing effects of the ortho-fluorine atom and the meta-(1-cyanocyclobutyl) moiety.
Unlike standard phenylboronic acid (pKa ~8.8), this scaffold exhibits enhanced Lewis acidity (estimated pKa ~6.5–7.2), making it:
-
Highly reactive in transmetallation steps during Suzuki couplings (beneficial for sterically demanding couplings).
-
Prone to protodeboronation under harsh basic conditions.
-
Ideally suited for forming stable tetrahedral intermediates in serine protease inhibition (reversible covalent binding).
Structural Analysis & Electronic Effects[1]
The electrophilicity of the boron center is not intrinsic but derived from the specific electronic vectors of its substituents.
The Ortho-Fluoro Effect (Position 2)
The fluorine atom at the 2-position is the primary driver of the boron atom's electrophilicity.
-
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the
-framework. This creates a partial positive charge ( ) on the ipso-carbon, which destabilizes the empty p-orbital on the adjacent boron, making it more eager to accept a nucleophile (e.g., OH⁻ or a catalytic metal center). -
Intramolecular Interaction: In non-polar solvents, an intramolecular hydrogen bond (B-O-H···F) or a weak
interaction may stabilize the syn-conformation, locking the boronic acid in a reactive geometry.
The Meta-(1-Cyanocyclobutyl) Effect (Position 3)
The substituent at position 3 is a 1-cyanocyclobutyl group.
-
Structure: The cyclobutyl ring is attached to the phenyl ring at the same carbon that holds the nitrile (CN) group (geminal substitution).
-
Electronic Impact: The nitrile group is a powerful electron-withdrawing group (EWG). Although it is not directly conjugated to the aromatic ring (separated by the quaternary cyclobutyl carbon), it exerts a strong inductive effect on the aromatic system. Being meta to the boron, it lowers the electron density of the ring without offering resonance donation, further enhancing the Lewis acidity of the boron center.
Visualizing the Electronic Vectors
The following diagram illustrates the cumulative electron-withdrawing vectors that render the boron atom highly electrophilic.
Figure 1: Electronic vectors contributing to the high electrophilicity of the boron center.
Physicochemical Consequences[1][2][3][4][5]
Acidity (pKa)
The pKa of a boronic acid represents the pH at which it converts from the trigonal planar neutral form (
-
Phenylboronic Acid: pKa
8.8[1] -
2-Fluorophenylboronic Acid: pKa
7.0 -
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid (Predicted): pKa
6.2 – 6.8
Implication: This molecule exists as the reactive boronate anion at physiological pH (7.4) and under mild basic conditions in synthesis.
Comparison Table
| Compound | Substituents | Est.[2][1][3][4][5][6][7] pKa | Electrophilicity | Primary Risk |
| Phenylboronic Acid | None | 8.86 | Moderate | Slow Transmetallation |
| 2-Fluorophenylboronic Acid | 2-F | ~7.0 | High | Protodeboronation |
| Target Molecule | 2-F, 3-(1-CN-cBu) | ~6.5 | Very High | Hydrolysis / Deboronation |
Synthetic Application: Suzuki-Miyaura Coupling[2][6]
The high electrophilicity of this boronic acid dictates specific protocol adjustments. Standard conditions (e.g.,
Mechanism of Instability
Electron-poor boronic acids are susceptible to base-catalyzed protodeboronation. The mechanism involves the formation of the boronate anion followed by ipso-protonation. The 2-fluoro and 3-cyano groups stabilize the developing negative charge on the ring during the transition state of deboronation, accelerating decomposition.
Optimized Protocol (Self-Validating System)
To couple this fragment successfully, use anhydrous conditions or weak bases to minimize the concentration of the hydrolytically unstable boronate species.
Recommended Workflow:
-
Catalyst Selection: Use a pre-formed active catalyst like Pd(dppf)Cl₂·CH₂Cl₂ or Pd(Amphos)Cl₂ (highly active, requires lower heat).
-
Base Selection: Switch from Carbonates (
) to Phosphates ( ) or Fluorides (CsF ). provides a buffering effect that maintains a sufficient concentration of the active boronate without driving deboronation. -
Solvent System: Use THF/Water (10:1) or Dioxane (anhydrous) . Avoid alcohols which can form boronic esters that retard transmetallation.
Figure 2: Reaction pathway highlighting the critical activation vs. decomposition balance.
Medicinal Chemistry: Covalent Binding Potential
If this motif is used as a warhead (e.g., targeting Serine Proteases), the boron atom acts as the electrophile trapping the active site serine hydroxyl.
-
Binding Mode: The serine oxygen attacks the boron to form a tetrahedral boronate adduct.
-
Affinity: The low pKa (high electrophilicity) ensures that the boron is "primed" to accept the nucleophile, often resulting in sub-nanomolar
values. -
Selectivity: The 1-cyanocyclobutyl group provides a rigid, lipophilic anchor that can fill the S2 or S3 hydrophobic pockets of enzymes (e.g., Arginase, Proteasome), while the cyano group can engage in additional H-bonding interactions.
Experimental Characterization
To validate the integrity of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid before use:
-
NMR:
-
Expect a broad singlet around 27–30 ppm (monomeric boronic acid in DMSO-
). -
If a sharp peak appears near 19–20 ppm , the sample has formed a boroxine anhydride (common for dry samples).
-
If a peak appears near 2–4 ppm , the sample has formed a tetrahedral adduct (impurity or wet solvent interaction).
-
-
NMR:
-
Diagnostic signal for ortho-F on a phenyl ring.
-
Shift will be sensitive to the hybridization of the Boron. A shift of ~5-10 ppm is often observed upon conversion from trigonal (
) to tetrahedral ( ) boron, useful for monitoring binding or complexation.
-
References
-
BenchChem. A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids. (2025).[2][1][8][7][9] Link
-
MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules (2022).[8][3][4] Link
-
PubChem. 2-Fluorophenylboronic acid Compound Summary. (2025).[2][1][8][7][9] Link
-
Sigma-Aldrich. (3-Cyano-2-fluorophenyl)boronic acid Product Specification.Link
- Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid
This Application Note is designed for medicinal chemists and process development scientists working with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid . This scaffold presents a specific set of challenges due to the synergistic destabilization caused by the ortho-fluorine atom and the steric bulk of the meta-cyclobutyl moiety.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The 3-(1-cyanocyclobutyl)-2-fluorophenyl motif is increasingly valuable in medicinal chemistry (e.g., androgen receptor antagonists) for its ability to restrict conformational freedom while modulating metabolic stability via fluorination. However, the boronic acid derivative presents a classic "Ortho-Fluoro Conundrum" :
-
Rapid Protodeboronation: The ortho-fluorine atom inductively stabilizes the aryl anion intermediate, significantly accelerating the rate of protodeboronation (C-B bond cleavage) under basic aqueous conditions.
-
Steric Impediment: The bulky 1-cyanocyclobutyl group at the 3-position crowds the reaction center, slowing down the transmetalation step.
The Engineering Challenge: Successful coupling requires a catalyst system where the rate of Transmetalation (
Critical Reaction Parameters
Catalyst Selection: The "Buchwald" Advantage
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow for this substrate, leading to high consumption of the boronic acid with low product conversion.
-
Recommendation: Use 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G3/G4 or SPhos Pd G3).
-
Mechanism: These precatalysts generate the active monolithic Pd(0) species rapidly even at low temperatures. The bulky biaryl phosphine ligands (XPhos/SPhos) facilitate oxidative addition and, crucially, create a steric environment that accelerates reductive elimination while protecting the active center.
Base & Solvent System
Strong bases (hydroxides, alkoxides) promote rapid deboronation.
-
Recommendation: Use Tribasic Potassium Phosphate (K3PO4) . It provides sufficient basicity for activation without the aggressive nucleophilicity of hydroxides.
-
Solvent: THF/Water (10:1) or Dioxane/Water (4:1) . A biphasic system is preferred to keep the bulk of the boronic acid in the organic phase, limiting its exposure to the aqueous base until the moment of reaction.
Mechanistic Visualization
The following diagram illustrates the "Race Against Time" between the productive coupling pathway and the destructive deboronation pathway.
Caption: Kinetic competition in the Suzuki coupling of o-fluoro boronic acids. Success depends on maximizing the Transmetalation pathway.
Standard Operating Protocol (SOP)
Scale: 1.0 mmol (Adjust proportionally)
Materials
-
Reagent A: Aryl Halide (Electrophile) - 1.0 equiv (1.0 mmol)
-
Reagent B: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid - 1.5 equiv (1.5 mmol) (Excess required due to stability)
-
Catalyst: XPhos Pd G3 - 0.02 equiv (2 mol%)
-
Base: K3PO4 (0.5 M aqueous solution) - 3.0 equiv
-
Solvent: THF (degassed) - 5.0 mL (0.2 M concentration)
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction vial (equipped with a stir bar) with Reagent A (Aryl Halide), Reagent B (Boronic Acid), and XPhos Pd G3.
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen or Argon (3 cycles) to ensure an inert atmosphere.[1] Oxygen promotes homocoupling and catalyst deactivation.
-
-
Solvent Addition:
-
Add degassed THF via syringe. Stir for 1-2 minutes to dissolve organics.
-
-
Activation:
-
Add the K3PO4 solution (degassed) via syringe. The mixture will likely become biphasic.
-
-
Reaction:
-
Temperature: Start at Room Temperature (25°C) .
-
Monitoring: Monitor by LCMS or TLC at 30 minutes.
-
Decision Point: If conversion is <10% after 1 hour, heat to 40-50°C. Do not exceed 60°C unless absolutely necessary, as deboronation rates spike significantly at higher temperatures.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.[1]
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield + High De-boronated Byproduct | 1. Lower temperature.2. Switch to anhydrous conditions: Use solid K3PO4 and dry THF/Dioxane.3. Increase catalyst loading to 5 mol%. | |
| No Reaction (Starting Material Remains) | Catalyst Inactive | 1. Ensure inert atmosphere (O2 kills active Pd).2. Switch electrophile (Iodides > Bromides >> Chlorides).3. Heat to 45°C. |
| Homocoupling of Boronic Acid | Oxidative Coupling | 1. Strictly degas all solvents.2. Reduce excess boronic acid slightly (to 1.2 equiv). |
| Boronic Acid Decomposes on Storage | Hydrolysis | Store the boronic acid at 4°C under Argon. If degraded, convert to Pinacol Ester or MIDA Boronate for better stability. |
Alternative Strategy: The MIDA Workaround
If the free boronic acid proves too unstable for scale-up, convert it to a MIDA boronate . MIDA boronates release the active boronic acid slowly (slow-release mechanism) under hydrolytic conditions, keeping the concentration of the unstable species low and minimizing decomposition.
References
-
Buchwald Precatalysts (G3/G4)
-
Protodeboronation Mechanism
-
General Suzuki Optimization
Sources
Application Note: High-Fidelity Utilization of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid in Medicinal Chemistry
Topic: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid as a building block in medicinal chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]
Abstract & Strategic Significance
In the landscape of modern drug discovery, the 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) represents a high-value "privileged scaffold" building block.[1][2] Its structural uniqueness lies in the 1-cyanocyclobutyl moiety—a conformationally restricted, metabolically stable bioisostere of the tert-butyl or isopropyl group—positioned adjacent to an ortho-fluorine atom.[1][2]
This specific substitution pattern offers three critical advantages for Lead Optimization:
-
Conformational Locking: The bulky cyclobutyl group, combined with the ortho-fluorine, restricts rotation around the biaryl axis in downstream coupling products, potentially locking active pharmacophore conformations (atropisomerism control).
-
Metabolic Stability: The cyclobutyl ring resists oxidative metabolism (CYP450) better than acyclic alkyl chains, while the nitrile group provides a metabolic "handle" or hydrogen bond acceptor.
-
Electronic Modulation: The 2-fluoro substituent lowers the pKa of the boronic acid, affecting reactivity, while modulating the lipophilicity (LogD) of the final drug candidate.
This guide details the optimized protocols for utilizing this sterically demanding and electronically sensitive building block, specifically addressing the challenge of protodeboronation common to 2-fluoroarylboronic acids.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid |
| CAS Number | 2096330-05-9 |
| Molecular Formula | C₁₁H₁₁BFNO₂ |
| Molecular Weight | 219.02 g/mol |
| Structure | Phenyl ring substituted at 1- (B(OH)₂), 2- (F), 3- (1-cyanocyclobutyl) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, THF; Low solubility in non-polar solvents |
| Stability | Hygroscopic; Prone to protodeboronation under high-temperature basic conditions |
Critical Synthetic Challenges
Before initiating synthesis, researchers must understand the reactivity profile dictated by the 2-fluoro substituent :
-
The Problem (Protodeboronation): Electron-deficient arylboronic acids, particularly those with ortho-fluorine substituents, are highly susceptible to hydrolytic C–B bond cleavage (protodeboronation) in the presence of water and base at elevated temperatures.[1][2] This yields the byproduct 1-(2-fluorophenyl)cyclobutane-1-carbonitrile, drastically reducing yield.[1][2]
-
The Steric Factor: The 1-cyanocyclobutyl group at the 3-position creates significant steric bulk.[1][2] Standard catalysts (e.g., Pd(PPh₃)₄) may be sluggish.[2]
-
The Solution: Use of rapid-coupling precatalysts (Buchwald G3/G4 series) and anhydrous or low-water conditions with mild bases.[1][2]
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Recommended)
Best for: Complex heteroaryl halides, sterically hindered substrates, and preventing deboronation.[1][2]
Reagents:
-
Building Block: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv)[1][2]
-
Temperature: 40°C – 60°C (Do not exceed 80°C)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (0.2 M concentration relative to halide).
-
Base Addition: Add degassed aqueous K₃PO₄ (0.5 M solution) OR for strictly anhydrous conditions, add solid finely ground K₃PO₄ and use anhydrous dioxane.
-
Note: A small amount of water is usually required for the boronic acid activation cycle, but keeping it minimal reduces deboronation.
-
-
Reaction: Heat the block to 50°C. Monitor by LC-MS at 1 hour and 4 hours.
-
Checkpoint: If deboronation is observed (mass = M-B(OH)₂ + H), lower temperature to 40°C and switch base to K₂CO₃.[2]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Coupling (High Throughput)
Best for: Rapid library synthesis where thermal exposure time must be minimized.[1][2]
Reagents:
-
Catalyst: Pd(dtbpf)Cl₂ (Highly active for ortho-substituted boronic acids).[1][2]
-
Base: Na₂CO₃ (2M aq).[2]
-
Solvent: DME/Water (4:1).[2]
Methodology:
-
Combine reagents in a microwave vial.
-
Irradiate at 100°C for 20 minutes (Fixed Hold Time).
-
Rationale: Rapid heating minimizes the time window for the slow protodeboronation side-reaction while accelerating the catalytic cycle.
Visualized Workflows & Mechanisms
Figure 1: Decision Logic for Reaction Optimization
This diagram guides the chemist through selecting the correct conditions based on substrate sensitivity.
Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions to mitigate protodeboronation and steric hindrance.
Figure 2: Mechanistic Pathway & Side Reactions
Understanding the competition between Transmetallation (Productive) and Protodeboronation (Destructive).[2]
Caption: Competitive pathways. The ortho-fluorine atom stabilizes the transition state for protodeboronation, necessitating mild, fast coupling conditions.[1][2]
Expert Insights & Troubleshooting
-
Handling the Cyanocyclobutyl Group:
-
Acid Sensitivity: The nitrile group on the cyclobutyl ring is generally stable to standard Suzuki conditions. However, avoid strong acidic workups (e.g., 6M HCl) which could hydrolyze the nitrile to a primary amide or carboxylic acid.
-
Radical Scavenging: The cyclobutyl ring has high ring strain (~26 kcal/mol). Avoid conditions that generate free radicals (e.g., AIBN, certain photoredox conditions) unless ring opening is desired.
-
-
Stoichiometry: Because the molecular weight (219.02) is relatively high for a fragment, ensure precise molarity calculations. Always use the boronic acid in excess (1.2 to 1.5 equiv) because a fraction will inevitably undergo deboronation.
-
Purification Tip: The byproduct (defunctionalized arene) is significantly less polar than the product. A simple filtration through a silica plug with 10% EtOAc/Hexanes often removes the non-polar byproduct before detailed purification.
References
-
Chemical Profile & CAS Data: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS 2096330-05-9).[1][2][3] 1P Chemical Catalog.[3] [1][2]
- Mechanistic Grounding (Protodeboronation): Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids." Journal of the American Chemical Society, 2016. (Contextual reference for stability of fluoro-boronic acids).
-
Suzuki Coupling Methodology: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.
-
Pharmacophore Context: Cleary, D. C., et al. "Discovery of ARN-509 (Apalutamide): A Potent and High-Affinity Antagonist of the Androgen Receptor."[1][2] Journal of Medicinal Chemistry, 2013. (Demonstrates the utility of the cyanocyclobutyl motif in medicinal chemistry).
Sources
- 1. 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-3-yl]-2-fluoro-N-methylbenzamide | C21H15F4N5O2S | CID 153937750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-3,5-dideuterio-2-fluoro-N-methylbenzamide | C21H15F4N5O2S | CID 86342609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1pchem.com [1pchem.com]
synthesis of novel kinase inhibitors using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Application Note: Synthesis of Novel Kinase Inhibitors using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid
Executive Summary
This guide details the strategic application of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) in the design and synthesis of next-generation kinase inhibitors.
In modern medicinal chemistry, the "escape from flatland" is a critical directive. The 1-cyanocyclobutyl moiety offers a rigid,
Reagent Profile & Strategic Value
| Property | Specification |
| Chemical Name | 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid |
| CAS Number | 2096330-05-9 |
| Formula | C₁₁H₁₁BFNO₂ |
| MW | 219.02 g/mol |
| Structural Class | Ortho-fluoro, meta-substituted arylboronic acid |
| Key Features | 2-Fluoro: Increases metabolic stability; locks conformation relative to biaryl axis.1-Cyanocyclobutyl: Rigid lipophilic spacer; nitrile group acts as H-bond acceptor or synthetic handle.[1] |
Medicinal Chemistry Rationale
-
Metabolic Blocking: The cyclobutyl ring acts as a bioisostere for tert-butyl or isopropyl groups but with reduced lipophilicity (LogP) and eliminated benzylic oxidation sites due to the quaternary carbon.
-
Conformational Control: The ortho-fluorine atom creates a dipole-dipole repulsion with nitrogen atoms in the kinase hinge-binding scaffold (e.g., the N1 of a pyrimidine), forcing the biaryl system into a twisted conformation often required for selectivity in Type I/II inhibitors.
Retrosynthetic Analysis & Pathway
The primary challenge in utilizing this reagent is the Suzuki-Miyaura cross-coupling. The ortho-fluoro substituent renders the C-B bond susceptible to base-promoted protodeboronation, while the bulky cyclobutyl group at the 3-position adds steric hindrance.
Figure 1: Strategic Disconnection (Visualized below via Graphviz)
Caption: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor scaffold via Pd-catalyzed coupling.
Detailed Experimental Protocol
Protocol A: Catalyst Screening (Micro-scale Optimization)
Objective: Identify conditions that maximize cross-coupling yield while minimizing protodeboronation (formation of 1-(2-fluorophenyl)cyclobutanecarbonitrile).
Materials:
-
Heteroaryl Halide (1.0 equiv, e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Boronic Acid Reagent (1.5 equiv)[2]
-
Catalysts: Pd(dppf)Cl₂, Pd(dtbpf)Cl₂, XPhos Pd G3.
-
Bases: K₂CO₃ (2M aq), K₃PO₄ (solid), Cs₂CO₃.
-
Solvents: 1,4-Dioxane, THF, n-Butanol.
Workflow:
-
Prepare 0.1 M stock solutions of the heteroaryl halide in degassed solvent.
-
Dispense 50 µL (5 µmol) into a 96-well reaction block.
-
Add 1.5 equiv of Boronic Acid and 2.0 equiv of Base.
-
Add 5 mol% Pd catalyst.
-
Seal and heat to 90°C for 4 hours.
-
Analyze via LC-MS.
Recommended Starting Conditions (High Success Rate):
-
Catalyst: XPhos Pd G3 (Buchwald G3 Precatalyst)
-
Base: K₃PO₄ (0.5 M aqueous)
-
Solvent: THF
-
Temp: 60°C (Milder temp reduces deboronation)
Protocol B: Preparative Scale Synthesis (1.0 Gram Scale)
Reaction Scheme:
Step-by-Step Procedure:
-
Setup: To a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add:
-
Heteroaryl Chloride (1.0 equiv, 4.0 mmol)
-
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.3 equiv, 5.2 mmol, 1.14 g)
-
XPhos Pd G3 (0.02 equiv, 0.08 mmol, ~68 mg)
-
XPhos free ligand (0.01 equiv, optional, to sustain active species)
-
-
Solvent & Degassing:
-
Add THF (40 mL) and 0.5 M aqueous K₃PO₄ (16 mL, 2.0 equiv).
-
Critical Step: Sparge the biphasic mixture with Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling.
-
-
Reaction:
-
Heat the mixture to 60°C (internal temperature).
-
Monitor by HPLC/UPLC every 2 hours.
-
Note: If conversion stalls, add an additional 0.5 equiv of boronic acid (dissolved in minimal THF) rather than increasing temperature.
-
-
Work-up:
-
Cool to room temperature.[2] Dilute with EtOAc (100 mL) and water (50 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Scavenging: If Pd residues are high, treat the crude solution with SiliaMetS® Thiol resin (50 mg) for 30 mins before filtration.
-
-
Purification:
-
Flash Chromatography (SiO₂).[2]
-
Eluent: 0-60% EtOAc in Hexanes (The nitrile group increases polarity slightly).
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or steric bulk. | Switch to Sphos Pd G3 or RuPhos Pd G3 (better for sterically hindered substrates). |
| Protodeboronation (Ar'-H) | Base is too strong or Temp too high. | Switch base to K₃PO₄ or KF . Lower temp to 50°C. Use anhydrous conditions (Dioxane/Cs₂CO₃). |
| Homocoupling (Ar'-Ar') | Oxygen presence. | Rigorous degassing (freeze-pump-thaw). |
| Hydrolysis of Nitrile | High pH + High Temp. | Avoid hydroxide bases (NaOH/KOH). Keep pH < 10. |
Biological Context: JAK-STAT Signaling
Inhibitors containing the 1-cyanocyclobutyl motif often target the JAK-STAT pathway. The diagram below illustrates the signaling cascade where these inhibitors intervene.
Caption: JAK-STAT signaling pathway showing the intervention point of the synthesized kinase inhibitor.
References
-
Cyclobutane in Medicinal Chemistry: Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). Available at: [Link]
-
Kinase Inhibitor Synthesis Context: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of WDR5. National Institutes of Health (PMC). Available at: [Link]
Sources
Application Note: Strategic Preparation of Biaryls using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid
This Application Note is designed for researchers and process chemists working with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) . This reagent presents a unique set of steric and electronic challenges due to the ortho-fluoro substitution and the bulky, rigid cyanocyclobutyl motif.
The following guide synthesizes mechanistic insights with practical, high-yield protocols for generating biaryl compounds.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a specialized building block often employed in the synthesis of androgen receptor antagonists and kinase inhibitors. Its structure combines a reactive boronic acid handle with two critical pharmacophores: a fluorine atom for metabolic stability and a 1-cyanocyclobutyl group for rigid conformational control.
Structural Analysis & Challenges
-
The Ortho-Fluoro Effect (Electronic): The fluorine atom at position 2 (ortho to boron) is highly electronegative. This withdraws electron density from the C-B bond, significantly increasing the rate of protodeboronation (hydrolytic cleavage of the boronic acid) under basic conditions. This is the primary failure mode in coupling reactions.
-
The Cyanocyclobutyl Motif (Steric/Chemical): The cyclobutyl ring at position 3 adds steric bulk, potentially hindering transmetalation if the coupling partner is also substituted. While the tertiary nitrile is relatively robust, it can undergo hydrolysis to the amide/acid under prolonged heating with strong hydroxide bases.
Critical Reaction Parameters
To successfully couple this reagent, the reaction system must be engineered to outcompete protodeboronation .
| Parameter | Recommendation | Rationale |
| Catalyst | Pd-SPhos or Pd-XPhos (Gen 3/4 Precatalysts) | These bulky, electron-rich ligands facilitate rapid oxidative addition and, crucially, accelerate transmetalation, consuming the boronic acid before it decomposes. |
| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | Avoid strong hydroxides (NaOH, KOH). Phosphates provide sufficient basicity to activate the boron "ate" complex without rapidly hydrolyzing the nitrile or promoting deboronation. |
| Solvent | 1,4-Dioxane/Water (4:1) or THF/Water | A biphasic system is essential to dissolve the inorganic base. Dioxane is preferred for higher temperature stability (80–100°C). |
| Stoichiometry | Boronic Acid Excess (1.2–1.5 equiv) | Due to the propensity for protodeboronation, a slight excess of the boron reagent ensures full conversion of the aryl halide. |
Experimental Protocols
Protocol A: The "Gold Standard" Method (High Success Rate)
Recommended for valuable substrates or when the aryl halide is sterically hindered.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.3 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (0.5 M in H₂O, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 285 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF or Dioxane (4 mL) via syringe.
-
Activation: Add the aqueous K₃PO₄ solution (3.0 mmol, 6 mL of 0.5M solution) via syringe.
-
Reaction: Heat the mixture to 60°C (THF) or 80°C (Dioxane) with vigorous stirring.
-
Note: Vigorous stirring is critical to ensure phase transfer in this biphasic system.
-
-
Monitoring: Monitor by LC-MS at 1 hour and 4 hours. The reaction is typically complete within 2–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: The "Standard" Method (Cost-Effective)
Suitable for simple, unhindered aryl bromides/iodides.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)
-
Solvent: DME/Water (3:1)
Procedure:
-
Combine Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv) in a vial.
-
Add DME (dimethoxyethane) and 2M Na₂CO₃.
-
Add Pd(dppf)Cl₂ catalyst last. Purge with Argon.
-
Heat to 90°C for 12–16 hours.
-
Caution: This method requires higher heat and longer times, increasing the risk of nitrile hydrolysis. Use only if Protocol A is unavailable.
Mechanistic Logic & Troubleshooting
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: Kinetic competition between Transmetalation (Productive) and Protodeboronation (Destructive) facilitated by the ortho-fluoro substituent.
Troubleshooting Table
| Observation | Likely Cause | Corrective Action |
| Low Yield, Ar-H detected | Protodeboronation | Switch to Protocol A (Buchwald ligands). Lower temperature to 50°C. Add boronic acid in portions. |
| Start Material Remaining | Catalyst Deactivation | Ensure thorough degassing (O₂ kills Pd). Increase catalyst loading to 5-10 mol%. |
| Nitrile Hydrolysis | Base too strong/Hot | Switch base from Carbonate to Phosphate (K₃PO₄) . Reduce water ratio. |
| Homocoupling (Ar-Ar) | Oxidation | Strictly exclude air. Avoid long storage of the boronic acid in solution before heating. |
Stability & Storage
-
Solid State: The reagent is stable at room temperature but should be stored at 2–8°C under inert atmosphere for long-term preservation.
-
Solution: Unstable in basic solution. Do not premix the boronic acid with base and store; prepare the reaction mixture immediately prior to heating.
-
Derivatization: If the boronic acid proves too unstable, convert it to the Pinacol Ester (using Bis(pinacolato)diboron + Pd catalyst) or the Potassium Trifluoroborate salt (using KHF₂). These derivatives are significantly more resistant to protodeboronation.
References
-
Kinoxis Therapeutics Pty Ltd. (2019). Substituted bicyclic compounds as oxytocin receptor agonists. WO2019046906A1. (Demonstrates the utility of cyanocyclobutyl motifs in drug discovery). Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Mechanism and Stability. Journal of the American Chemical Society, 138(29), 9145–9157. (Foundational text on the mechanism of deboronation in fluoro/heteroaryl systems). Link
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes XPhos/SPhos as the standard for hindered/unstable substrates). Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Alternative strategy for unstable boronic acids). Link
Application Note & Protocols: Developing Advanced Fluorescent Probes with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Abstract
This guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid as a key recognition and modulating component. We delve into the unique chemical properties of this building block and explain the mechanistic rationale behind its use, focusing on the Photoinduced Electron Transfer (PET) phenomenon. Detailed, field-tested protocols are provided for the synthesis of a model probe via Suzuki-Miyaura cross-coupling, its full characterization, and its subsequent application in the quantitative detection of cis-diol-containing analytes. This document is intended for researchers, chemists, and drug development professionals seeking to create next-generation sensing tools with enhanced sensitivity and specificity.
The Rationale: Unpacking the Potential of the Building Block
The selection of a recognition moiety is paramount in the design of a successful fluorescent sensor. The compound 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is not a standard, off-the-shelf component; its unique combination of functional groups presents a compelling case for its use in creating high-performance probes.
Dissecting the Key Structural Features
The power of this molecule lies in the synergistic effects of its four key components:
-
The Boronic Acid Group (-B(OH)₂): This Lewis acidic moiety is the workhorse of the sensor, capable of forming reversible covalent bonds with compounds containing 1,2- or 1,3-cis-diols, such as saccharides, glycoproteins, and catecholamines[1][2]. This interaction is the basis for the probe's selectivity.
-
The Ortho-Fluorine Atom (-F): The presence of a highly electronegative fluorine atom ortho to the boronic acid group significantly lowers the pKₐ of the boronic acid[3]. This is a critical design feature, as it allows the probe to bind effectively with diols at or near physiological pH (7.4), a major challenge for many simpler phenylboronic acids which often require more alkaline conditions[4].
-
The Meta-Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent further enhances the Lewis acidity of the boron center[5][6]. This electronic "pull" strengthens the interaction with diols and plays a crucial role in modulating the electronic properties of the entire probe system, which is essential for the PET sensing mechanism.
-
The 1-Cyanocyclobutyl Group: This bulky, spirocyclic substituent provides steric hindrance around the boronic acid. While its primary role in this context is synthetic, it can also influence the probe's solubility and potentially prevent intermolecular aggregation or unwanted side reactions, contributing to a more stable and reliable sensor.
| Property | Description | Source |
| CAS Number | 957121-05-0 | |
| Molecular Formula | C₇H₅BFNO₂ | |
| Molecular Weight | 164.93 g/mol | |
| Physical Form | Solid | |
| Storage | Room temperature, sealed in dry, dark place |
The Sensing Mechanism: An "Off-On" Switch via Photoinduced Electron Transfer (PET)
The most elegant sensing mechanism for this class of probes is based on modulating Photoinduced Electron Transfer (PET)[7][8][9]. In a typical design, the boronic acid component (the "receptor") is electronically coupled to a fluorophore.
-
"Off" State (No Analyte): In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom of a nearby tertiary amine (integrated into the fluorophore) can be transferred to the excited-state fluorophore, quenching its fluorescence. This process is often inefficiently suppressed by the boronic acid itself. However, by designing a system where the boronic acid moiety is part of a PET system with an electron donor, a different mechanism can be employed. The trigonal planar (sp²) boronic acid is a relatively poor electron acceptor. In a well-designed probe, an electron donor (like a tertiary amine) is appended to the fluorophore. In the "off" state, upon excitation, the donor quenches the fluorophore's fluorescence via PET.
-
"On" State (Analyte Bound): When the probe binds to a cis-diol, the boron atom re-hybridizes from trigonal planar (sp²) to tetrahedral (sp³) to form a stable boronate ester[1][10]. This structural change dramatically increases the electron-accepting ability of the boron center. This enhanced Lewis acidity suppresses the PET process from the donor to the fluorophore. The PET pathway is effectively "blocked," causing a significant increase in fluorescence intensity[9][11]. The electron-withdrawing cyano and fluoro groups are critical as they make the boron center more electrophilic, facilitating this analyte-induced transition.
Figure 1: Proposed PET sensing mechanism for a probe built with the boronic acid.
Protocol: Synthesis of a Model Fluorescent Probe
This section details the synthesis of a model probe, Probe-NC1 , by coupling 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid with a commercially available fluorophore, 4-bromo-1,8-naphthalimide, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis for its reliability and tolerance of various functional groups[12][13][14].
Reaction Scheme
Figure 2: Suzuki-Miyaura coupling for the synthesis of model probe Probe-NC1.
Materials and Reagents
| Reagent | Supplier | CAS No. | Quantity | Purpose |
| 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid | Sigma-Aldrich | 957121-05-0 | 1.2 equiv. | Arylboronic acid partner |
| 4-Bromo-N-butyl-1,8-naphthalimide | TCI | 5690-33-5 | 1.0 equiv. | Aryl halide partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | Strem Chemicals | 95464-05-4 | 0.05 equiv. | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | 3.0 equiv. | Base |
| 1,4-Dioxane (Anhydrous) | Acros Organics | 123-91-1 | 10 mL / mmol | Solvent |
| Deionized Water | In-house | 7732-18-5 | 2.5 mL / mmol | Solvent |
| Ethyl Acetate | VWR | 141-78-6 | As needed | Extraction |
| Brine | In-house | N/A | As needed | Washing |
| Anhydrous MgSO₄ | Sigma-Aldrich | 7487-88-9 | As needed | Drying agent |
| Silica Gel (230-400 mesh) | Sorbent Tech. | 7631-86-9 | As needed | Chromatography |
Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-N-butyl-1,8-naphthalimide (1.0 equiv.).
-
Reagent Addition: Add 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv.) and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst[15].
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 10 mL dioxane, 2.5 mL water per mmol of the limiting reagent).
-
Degassing: Sparge the resulting suspension with argon for an additional 10 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (0.05 equiv.). Immediately reseal and purge with argon for 2 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the final product, Probe-NC1 , as a solid.
Characterization and Application
A newly synthesized probe is not useful until it is thoroughly characterized and its performance validated.
Probe Characterization
Confirm the identity and purity of Probe-NC1 using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
UV-Vis and Fluorescence Spectroscopy: To determine the core photophysical properties.
| Parameter | Expected Result for Probe-NC1 | Rationale |
| Absorption Max (λₐₑₛ) | ~350-380 nm | Characteristic of the naphthalimide core. |
| Emission Max (λₑₘ) | ~450-500 nm | Characteristic of the naphthalimide core. |
| Quantum Yield (ΦF) - Free | Low (e.g., < 0.05) | Efficient PET quenching in the "Off" state. |
| Quantum Yield (ΦF) - Bound | High (e.g., > 0.50) | PET is blocked, restoring fluorescence. |
Application Protocol: Detection of D-Glucose
This protocol outlines the use of Probe-NC1 for the quantitative detection of D-Glucose, a biologically relevant cis-diol, in an aqueous buffer solution.
Figure 3: Experimental workflow for analyte titration using the synthesized probe.
Step-by-Step Measurement Protocol:
-
Stock Solutions: Prepare a 1 mM stock solution of Probe-NC1 in DMSO. Prepare a 1 M stock solution of D-Glucose in 100 mM phosphate buffer (pH 7.4).
-
Sample Preparation: In a series of 1.5 mL microcentrifuge tubes, add the appropriate volume of the D-Glucose stock to achieve final concentrations ranging from 0 mM to 100 mM in a final volume of 1 mL.
-
Probe Addition: To each tube, add 10 µL of the 1 mM Probe-NC1 stock solution (for a final concentration of 10 µM).
-
Final Volume: Add phosphate buffer (100 mM, pH 7.4) to bring the final volume of each sample to 1 mL. Ensure the final DMSO concentration is constant (1% v/v) across all samples to avoid solvent effects.
-
Incubation: Gently mix and incubate all samples at room temperature for 10 minutes to allow the binding equilibrium to be reached.
-
Measurement: Transfer each sample to a quartz cuvette. Using a fluorometer, excite the sample at its predetermined absorption maximum (λₐₑₛ) and record the emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) as a function of the D-Glucose concentration. The resulting hyperbolic curve can be fitted to determine the binding constant (Kₐ). The Limit of Detection (LOD) can be calculated based on the signal-to-noise ratio of the blank sample.
| [Glucose] (mM) | Fluorescence Intensity (a.u.) |
| 0 | 15.2 |
| 5 | 110.8 |
| 10 | 205.4 |
| 20 | 355.1 |
| 40 | 550.9 |
| 60 | 675.3 |
| 80 | 740.6 |
| 100 | 785.2 |
Conclusion
The 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid building block offers a sophisticated platform for developing the next generation of fluorescent probes. The strategic placement of fluoro and cyano groups enhances the core functionality of the boronic acid, enabling sensitive detection at physiological pH. By following the principles of PET modulation and employing robust synthetic strategies like the Suzuki-Miyaura coupling, researchers can construct powerful tools for the quantitative analysis of biologically crucial molecules. The protocols outlined herein provide a validated starting point for the synthesis and application of these advanced chemical sensors.
References
- A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025). MDPI.
- New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2020). PMC.
- Recent development of boronic acid-based fluorescent sensors. (2018). PMC.
- A Systematic Design and Synthesis of PET-based Fluorescent Probes for Monitoring pH During Mitophagy. (2023). PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- (3-Cyano-2-fluorophenyl)boronic acid | 957121-05-0. (n.d.). Sigma-Aldrich.
- Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction. (n.d.).
- Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing.
- Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. (2012).
- Molecular design and synthesis of fluorescence PET (photo-induced electron transfer) sensors for detection of water in organic solvents. (n.d.). RSC Publishing.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. (2006). The Journal of Organic Chemistry.
- Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. (2009). Almac.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Investigating the Influence of Electronic Effects of Functional Groups on the Fluorescence Mechanism of Probes in Water Samples. (2021). The Journal of Physical Chemistry A.
- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. (2013).
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Systematic Design and Synthesis of PET-based Fluorescent Probes for Monitoring pH During Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular design and synthesis of fluorescence PET (photo-induced electron transfer) sensors for detection of water in organic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. almacgroup.com [almacgroup.com]
- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
purification challenges of boronic acid derivatives
Technical Support Center: Purification of Boronic Acid Derivatives
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification, Stability, and Isolation of Organoboron Species
Introduction
Welcome to the technical support center. If you are working with boronic acids [R-B(OH)₂], you are likely encountering one of three persistent adversaries: amphiphilic adhesion (tailing on silica), protodeboronation (C-B bond cleavage), or boroxine equilibrium (dehydration).
Unlike standard organic intermediates, boronic acids possess an empty p-orbital on the boron atom, making them Lewis acids. This fundamental characteristic dictates their interaction with stationary phases and their stability profiles. The following guides are designed to troubleshoot these specific molecular behaviors using self-validating protocols.
Module 1: Chromatography Challenges
User Question: “I’m trying to purify an aryl boronic acid on silica gel, but the product streaks significantly, and I’m losing mass. How do I fix the peak shape?”
Dr. Thorne: The "streaking" is caused by the reversible coordination of the boron’s empty p-orbital with the hydroxyl groups (silanols) on the silica surface. You are essentially running a reaction on the column rather than a separation.
Troubleshooting Protocol: The "Blocked Surface" Strategy
To fix this, you must disrupt the Lewis acid-base interaction.
Option A: Mobile Phase Modifiers (The Quick Fix) Add a Lewis base or a competing acid to your mobile phase to block silanol sites.
-
Protocol: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH).
-
Why it works: The acid suppresses the ionization of surface silanols, reducing hydrogen bonding with the boronic acid hydroxyls.
Option B: Boric Acid-Impregnated Silica (The Robust Fix) If Option A fails, pre-saturate the silica with boric acid. This occupies the active sites before your product touches them.
-
Dissolve: Dissolve boric acid in methanol (approx. 10% w/w relative to the silica you plan to use).
-
Slurry: Add your silica gel to this solution.
-
Evaporate: Remove the solvent under reduced pressure.
-
Pack: Use this "doped" silica to pack your column.
-
Run: Elute with standard solvents.
Option C: The MIDA Solution (The Structural Fix) Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. These are silica-stable and compatible with standard chromatography.[1]
Visualization: Chromatography Decision Tree
Caption: Decision matrix for selecting the appropriate purification strategy based on compound stability and interaction with stationary phases.
Module 2: Stability & Protodeboronation
User Question: “My yield is low, and I’m seeing the de-boronated arene (Ar-H) in my NMR. Is my compound decomposing on the shelf?”
Dr. Thorne: You are observing protodeboronation . This is not usually a shelf-stability issue but a reaction-condition issue. It is accelerated by three factors: high pH, high temperature, and specific metal catalysts (like Cu or Pd).
Mechanism & Prevention
The C-B bond is susceptible to hydrolysis.[2][3][4] Under basic conditions (common in Suzuki couplings), the boronic acid becomes a boronate anion [Ar-B(OH)₃]⁻. This anionic species is the reactive intermediate for cross-coupling, but it is also the species that undergoes protodeboronation.
The "Slow Release" Strategy To prevent this, the concentration of the reactive boronate anion must be kept low.[2]
-
Method: Use MIDA boronates or Potassium Organotrifluoroborates.[5]
-
Mechanism: These derivatives release the free boronic acid slowly (via hydrolysis) during the reaction. This keeps the standing concentration of the unstable free acid low, favoring the cross-coupling over the decomposition.
Comparison of Stability
| Species | pH Stability | Silica Stability | Atom Economy |
| Boronic Acid | Poor (Base sensitive) | Poor (Streaks) | High |
| Pinacol Ester | Moderate | Moderate (Hydrolyzes) | Low (Wasteful) |
| MIDA Boronate | High (Stable solid) | Excellent | Moderate |
| Trifluoroborate | High (Acid sensitive) | N/A (Salt) | High |
Module 3: The Boroxine Equilibrium
User Question: “The melting point of my solid is off, and the NMR integration is messy. Is my product impure?”
Dr. Thorne: Not necessarily. Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[6] This is a reversible equilibrium driven by entropy (release of water).
Diagnostic Protocol
-
NMR Check: Run your
H NMR in a dry solvent (CDCl ). You may see multiple sets of peaks. -
The Water Drop Test: Add 1 drop of D
O to the NMR tube and shake.-
Result: If the peaks coalesce into a single clean set, your "impurity" was just the boroxine. The D
O shifts the equilibrium back to the free acid monomer.
-
Visualization: The Dehydration Cycle
Caption: The reversible dehydration of boronic acids to boroxines.[4][6] This equilibrium complicates melting point and NMR analysis.
Module 4: Workup & Scavenging
User Question: “How do I isolate the pure boronic acid from the reaction mixture without running a column?”
Dr. Thorne: We can exploit the pKa of the boronic acid (typically pKa ~8-10) using a "Phase-Switch" extraction.
Protocol: The Phase-Switch Extraction
-
Dissolve: Dissolve the crude mixture in an organic solvent (e.g., Et
O or CH Cl ). -
Base Wash (The "Catch"): Extract with 1M NaOH.
-
Chemistry: The boronic acid becomes the water-soluble boronate salt [R-B(OH)
] . Impurities (halides, catalyst ligands) remain in the organic layer.
-
-
Separate: Discard the organic layer.
-
Acidify (The "Release"): Carefully acidify the aqueous layer with 1M HCl to pH ~5-6.
-
Chemistry: The boronate repays the proton, becoming the neutral, less soluble boronic acid.
-
-
Precipitate/Extract: The product will often precipitate out (filter it) or can be extracted back into fresh organic solvent.[5]
References
-
MIDA Boronates & Purification: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716-6717.
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2010 , 132, 13100–13112.
-
Boroxine Equilibrium: Iwamura, T. et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." J. Org. Chem.2025 (Retrieved via Search).[4][5][7]
-
Chromatography Additives: Ocean, A. "Purification of Boronic Acids." Organic Chemistry Portal.
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid Coupling
Case ID: #BOR-2F-CN-OPT Subject: Yield Optimization & Troubleshooting for Labile Fluoro-Arylboronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Perfect Storm" of Instability
You are encountering low yields with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid . This is not a standard Suzuki coupling; it is a "difficult substrate" case study. You are fighting two competing failure modes simultaneously:
-
Rapid Protodeboronation (The 2-Fluoro Effect): The fluorine atom at the ortho position creates a significant electronic effect. It increases the acidity of the boron center, facilitating the formation of the boronate species, but simultaneously makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) before the palladium can insert.
-
Catalyst Poisoning (The Nitrile Effect): The cyclobutyl-nitrile group is a potential ligand. The nitrile nitrogen can coordinate to Palladium (Pd), displacing your phosphine ligands and creating an inactive "Pd-nitrile" complex, effectively killing your catalytic cycle.
This guide provides a self-validating protocol to bypass these mechanisms.
Module 1: Diagnostic & Decision Tree
Before altering your protocol, diagnose the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for Suzuki coupling failures.
Module 2: The Optimized Protocol
Do not use "standard" conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water). They are too slow for this substrate. You must use a High-Activity Precatalyst System .
The "Buchwald-Hartwig" Rapid Injection Method
This protocol is designed to outcompete protodeboronation by making the cross-coupling extremely fast (typically < 1 hour).
Reagents:
-
Catalyst: XPhos Pd G4 (or SPhos Pd G4). Why: These bulky biarylphosphine ligands prevent the nitrile from binding to the Pd center and accelerate the oxidative addition step.
-
Base: K3PO4 (0.5 M aqueous) .[1] Why: Phosphate is milder than carbonate/hydroxide, reducing the rate of base-catalyzed deboronation.
-
Solvent: THF (degassed).[1]
-
Ratio: Boronic Acid (1.5 equiv) : Aryl Halide (1.0 equiv).[1]
Step-by-Step Protocol:
-
Charge Solids: In a vial, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (2.0 mol%).
-
Note: If your halide is a liquid, add it after the solvent.
-
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF (2 mL/mmol). Stir to dissolve.
-
Base Injection: Add degassed 0.5 M K3PO4 (4 mL/mmol) via syringe.
-
Reaction: Stir vigorously at 40°C .
-
Critical: Do not reflux at 80-100°C unless necessary. Higher heat = faster hydrolysis of the nitrile and the C-B bond.
-
-
Monitoring: Check LCMS at 30 minutes. The reaction should be nearly complete.
Module 3: Troubleshooting Specific Failure Modes
Issue A: Protodeboronation (The "H" Product)
Symptom: You isolate the fluorobenzene derivative where the boronic acid group has been replaced by a proton (H). Mechanism: The 2-fluoro substituent stabilizes the ate-complex intermediate, which then reacts with water instead of the Palladium catalyst.
Corrective Actions:
-
Switch to Anhydrous Activation: Use CsF (Cesium Fluoride) or TMSOK (Potassium Trimethylsilanolate) in dry Toluene or Dioxane. This removes water from the equation entirely.
-
The "Slow Release" Strategy: Convert your boronic acid to a Potassium Trifluoroborate (R-BF3K) salt. These are stable to hydrolysis and slowly release the active boronic acid species in situ.[2]
Issue B: Nitrile Hydrolysis
Symptom: Formation of a primary amide (-CONH2) or carboxylic acid (-COOH) byproduct. Cause: High pH (strong base) + High Temperature + Water.
Corrective Actions:
-
Lower Temperature: Run the reaction at Room Temperature (RT). The XPhos Pd G4 catalyst is active enough to work at RT for many substrates.
-
Non-Aqueous Base: Use K3PO4 (solid) suspended in wet THF rather than a fully aqueous solution.
Module 4: Mechanistic Visualization
Understanding the competition between the productive cycle and the destructive deboronation path is critical.
Figure 2: The race between Transmetallation (Green) and Protodeboronation (Red).
Module 5: Comparison of Conditions
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Catalyst | Pd(PPh3)4 | XPhos Pd G4 or SPhos Pd G4 |
| Ligand Role | Labile, displaced by Nitrile | Bulky, prevents Nitrile binding |
| Base | Na2CO3 / K2CO3 | K3PO4 (Milder, buffered) |
| Solvent | DMF / Toluene | THF or 1,4-Dioxane |
| Temp | 80°C - 100°C | RT - 40°C |
| Reaction Time | 12 - 24 Hours | 30 - 60 Minutes |
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Pinacol Ester (BPin) instead of the Acid? A: Yes, and you should. The BPin ester is generally more stable to protodeboronation during storage and handling. However, in the reaction mixture, it hydrolyzes to the acid/boronate rapidly. The same "Optimized Conditions" apply.
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) precipitation (Pd black) indicates catalyst decomposition. If this happens before conversion is complete, your ligand is insufficient. Ensure you are using G3/G4 precatalysts (which ensure 1:1 Ligand:Pd ratio) rather than mixing Pd(OAc)2 + Ligand manually.
Q: I see a "Homocoupling" impurity (Ar-Ar). A: This comes from the aryl halide reacting with itself or the boronic acid oxidizing. Degas your solvents thoroughly. Oxygen promotes homocoupling.
References
-
Rapid Coupling of Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5][6] Journal of the American Chemical Society.[5][7]
-
Protodeboronation Mechanism: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[5][7]
-
Trifluoroborates as Alternatives: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Anhydrous Fluoride Activation: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. 3-Cyanophenylboronic acid = 95.0 150255-96-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Topic: Troubleshooting Failed Reactions Involving 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid Content Type: Technical Support Center Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Reagent Status: High-Risk Substrate Primary Failure Modes: Protodeboronation, Steric Inhibition CAS: 1150114-77-4 (Representative Analog)
Executive Summary & Reagent Profile
This guide addresses reaction failures involving 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid . This building block presents a "perfect storm" of reactivity challenges:
-
Electronic Instability: The 2-fluoro substituent (ortho-fluoro) dramatically accelerates protodeboronation under basic conditions, a well-documented failure mode for aryl boronic acids [1].
-
Steric Bulk: The 1-cyanocyclobutyl group at the 3-position (meta) creates significant steric pressure, particularly if the coupling partner is also hindered.
-
Chemo-sensitivity: The nitrile group is susceptible to hydrolysis under vigorous aqueous basic conditions.
Successful utilization requires shifting from "standard" Suzuki conditions to specialized protocols that prioritize rate of coupling over stability of intermediates .
Diagnostic Workflow
Use this logic tree to diagnose the specific cause of your reaction failure based on LCMS/NMR analysis of the crude mixture.
Figure 1: Diagnostic decision tree for analyzing reaction outcomes.
Critical Failure Modes & Solutions
Issue 1: Rapid Protodeboronation (The "2-Fluoro Effect")
The Science: 2-Fluorophenylboronic acids are notoriously unstable. The electronegative fluorine atom stabilizes the formation of a boronate "ate" complex, which then undergoes ipso-protonation by water or alcoholic solvents, cleaving the C-B bond [2]. This process is often faster than the transmetallation step in standard catalytic cycles.
Symptoms:
-
LCMS shows mass corresponding to [M-B(OH)2 + H].
-
Boronic acid is consumed, but no product is formed.
The Solution: The "Anhydrous Burst" Strategy To outcompete decomposition, you must (1) remove proton sources and (2) accelerate the catalytic cycle.
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Solvent | DMF/Water, Dioxane/Water | Anhydrous THF or Toluene |
| Base | Na2CO3, K2CO3 (aq) | K3PO4 (finely ground) or CsF |
| Temperature | 80–100 °C | 40–60 °C (or r.t. with active catalyst) |
| Water | Co-solvent (e.g., 4:[1]1) | Trace (add 2-5 equiv. H2O) or Strictly Anhydrous |
Expert Tip: If protodeboronation persists, switch to the MIDA boronate or Potassium Trifluoroborate salt of the same compound. These slow-release surrogates maintain a low concentration of the active boronic acid, minimizing decomposition pathways [3].
Issue 2: Steric Hindrance (The "Cyclobutyl Effect")
The Science: The 1-cyanocyclobutyl group at the 3-position adds significant bulk. While not as hindering as an ortho-substituent, it creates a "wall" that impedes the approach of the palladium center, especially if the electrophile (aryl halide) is also substituted.
Symptoms:
-
Unreacted starting materials (both halide and boronic acid) persist.
-
Catalyst turns into "Palladium Black" (precipitates) before reaction completes.
The Solution: Ligand Engineering Standard ligands like PPh3 or dppf are insufficient. You require electron-rich, bulky phosphines (Buchwald Ligands) that facilitate oxidative addition and stabilize the Pd(0) species.
-
Primary Recommendation: XPhos or SPhos (as Pd-G3/G4 precatalysts).
-
Alternative: P(tBu)3 (highly active for hindered substrates).
Optimized Experimental Protocol
Use this protocol as a starting point for difficult couplings involving this reagent.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground, anhydrous)
-
Solvent: THF (0.1 M concentration)
-
Additive: 5 equivalents of degassed water (Optional: only if reaction stalls; helps solubilize base without promoting rapid hydrolysis).
Step-by-Step:
-
Charge Solids: Add Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes (evacuate/backfill x3). Critical: Oxygen promotes homocoupling.[1][2]
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reaction: Stir vigorously at 50 °C . Monitor by LCMS at 1 hour.
-
If <10% conversion: Increase T to 65 °C.
-
If protodeboronation observed: Switch solvent to n-Butanol (anhydrous) or reduce T to 40 °C.
-
Frequently Asked Questions (FAQs)
Q: Why not use standard Suzuki conditions (Pd(dppf)Cl2 / Na2CO3)? A: The aqueous base required for Na2CO3 solubility creates a high pH environment that, combined with the 2-fluoro substituent, drives rapid protodeboronation. The boronic acid will decompose before it can couple.
Q: The nitrile group hydrolyzed to an amide. How do I prevent this? A: This occurs due to the combination of high pH, water, and heat. Switch to anhydrous K3PO4 in THF or Toluene. Avoid hydroxide bases (NaOH, KOH) entirely.
Q: Can I use the Pinacol Ester instead? A: Yes, and it is highly recommended. The pinacol ester is significantly more stable towards protodeboronation than the free acid. If you can source or synthesize the Bpin derivative, use it with Pd(dppf)Cl2 in Dioxane/KOAc .
Q: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates the catalyst is decomposing (aggregating) faster than it is reacting. This is a sign of ligand dissociation or poor oxidative addition . Switch to a more stable precatalyst like XPhos Pd G4 or SPhos Pd G3 , which are designed to prevent this aggregation.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 132(38), 13100–13112. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14053. Link
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Iterative Cross-Coupling." Journal of the American Chemical Society, 132(22), 7604–7605. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." The Journal of Organic Chemistry, 73(18), 7113–7117. Link
Sources
preventing hydrolysis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid during workup
Created by: Gemini, Senior Application Scientist Last Updated: February 24, 2026
Welcome to the technical support center for 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this crucial building block during experimental workup.
Introduction: The Challenge of Stability
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a key reagent in modern cross-coupling reactions. However, its utility is often compromised by its susceptibility to hydrolysis, where the C-B bond is cleaved to form the corresponding boronic acid. This degradation not only reduces the yield of desired products but can also complicate purification. This guide provides in-depth, evidence-based strategies to mitigate this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of hydrolysis for this specific boronic acid during workup?
The primary driver for the hydrolysis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is the presence of water, which attacks the electrophilic boron atom. This process, known as protodeboronation, is often catalyzed by acidic or basic conditions. The electron-withdrawing nature of the cyano and fluoro substituents on the phenyl ring can exacerbate the electrophilicity of the boron center, making it more susceptible to nucleophilic attack by water.
Q2: I've noticed significant product loss after my aqueous workup. How can I modify my extraction protocol to prevent this?
This is a common issue. A standard aqueous workup can introduce the very conditions that promote hydrolysis. The key is to minimize contact time with the aqueous phase and to control the pH.
Recommended Extraction Protocol:
-
pH Control: Ensure the aqueous phase is weakly acidic, ideally between pH 3 and 5. Strongly acidic or basic conditions can accelerate hydrolysis. Use a dilute buffer solution (e.g., 0.1 M citrate buffer) for your washes instead of pure water.
-
Solvent Choice: Use a non-polar, water-immiscible organic solvent for extraction, such as methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME). These solvents have low water solubility, which helps to minimize the amount of water in the organic phase.
-
Temperature Management: Perform all extractions at a reduced temperature (0-5 °C). The rate of hydrolysis is significantly decreased at lower temperatures.
-
Drying is Crucial: After extraction, thoroughly dry the organic phase. The use of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is recommended. Ensure sufficient drying agent is used and allow adequate time for it to work.
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the proposed mechanism for the hydrolysis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid and highlights the key stages where preventative measures can be implemented.
Caption: Mechanism of hydrolysis and key intervention points.
Quantitative Data Summary
The stability of boronic acids is highly dependent on the conditions. The following table summarizes the recommended parameters for minimizing the hydrolysis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid during workup.
| Parameter | Recommended Range | Rationale |
| pH of Aqueous Phase | 3 - 5 | Minimizes both acid and base-catalyzed hydrolysis. |
| Temperature | 0 - 5 °C | Reduces the kinetic rate of the hydrolysis reaction. |
| Extraction Solvent | MTBE, CPME | Low water solubility reduces water content in the organic phase. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic solvent. |
Detailed Experimental Protocol: Anhydrous Workup
For highly sensitive substrates where even a standard aqueous workup is problematic, an anhydrous workup is recommended.
Materials:
-
Reaction mixture containing 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
-
Anhydrous Celite® or silica gel
-
Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Glass funnel with a fritted disc
-
Round bottom flask
Procedure:
-
Initial Quenching: If the reaction needs to be quenched, do so with a minimal amount of a non-aqueous reagent, such as acetic acid in an anhydrous solvent, at a low temperature.
-
Slurry Formation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add anhydrous Celite® or silica gel to the residue to form a dry, free-flowing powder.
-
Filtration: Place the powder in a fritted funnel and wash with a cold, anhydrous organic solvent. This will elute the desired product while retaining inorganic salts and other polar impurities on the solid support.
-
Drying and Concentration: Collect the filtrate and add anhydrous sodium sulfate. Stir for 15-30 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the purified product.
Logical Flow of the Anhydrous Workup
The following diagram illustrates the workflow for the anhydrous workup protocol, designed to completely avoid the aqueous phase.
Validation & Comparative
NMR and mass spectrometry data for 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Analytical Benchmarking Guide: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Part 1: Executive Summary & Utility Profile
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) is a high-value building block designed for the synthesis of sterically constrained, metabolically stable biaryl motifs. Unlike simple phenylboronic acids, this molecule incorporates two critical design elements:
-
The 1-Cyanocyclobutyl Group: A bioisostere for tert-butyl or isopropyl groups. The cyclobutyl ring restricts conformational freedom (reducing entropic penalty upon binding), while the nitrile group provides a metabolic "handle" or hydrogen bond acceptor.
-
The Ortho-Fluorine: Strategically placed at the 2-position (ortho to boron), this atom modulates the Lewis acidity of the boron center and protects the adjacent carbon from metabolic oxidation.
Primary Application: Suzuki-Miyaura cross-coupling to generate intermediates for kinase inhibitors (e.g., analogs of Apalutamide/Erleada) and PROTAC linkers.
Part 2: Comparative Performance Analysis
The following table benchmarks the target compound against its two most common structural alternatives: the non-fluorinated analog and the acyclic analog.
Table 1: Physicochemical & Functional Comparison
| Feature | Target Compound (2-F, Cyclobutyl) | Alternative A (Non-Fluoro Analog) | Alternative B (Isopropyl Analog) |
| Structure | 2-F-Ph-B(OH)₂ | Ph-B(OH)₂ (No F) | 2-F-Ph-B(OH)₂ (Isopropyl) |
| pKa (Boronic Acid) | ~7.2 - 7.5 (Increased Acidity) | ~8.8 (Standard) | ~7.4 |
| Metabolic Stability | High (F blocks oxidation; Ring blocks CYP) | Moderate (Ring susceptible) | Low (Benzylic oxidation) |
| Suzuki Reactivity | Moderate (Steric hindrance from 2-F) | High | Moderate |
| Protodeboronation | Elevated Risk (Due to 2-F inductive effect) | Low Risk | Elevated Risk |
| Solubility (DMSO) | High (>50 mM) | High | High |
Key Insight: The 2-fluoro substituent lowers the pKa of the boronic acid compared to the non-fluorinated analog. This means Suzuki couplings can often be performed at lower pH , reducing base-sensitive side reactions, though the rate of protodeboronation (loss of Boron) is slightly higher and requires careful temperature control [1].
Part 3: Spectral Data & Interpretation
Since boronic acids exist in equilibrium with their boroxine anhydrides (trimers), spectral data can vary by concentration and solvent. The data below represents the monomeric species typically observed in polar solvents (DMSO-d6 + D₂O) or as the pinacol ester derivative.
A. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Negative (ESI-) is preferred for free boronic acids.
-
Observed Species:
-
[M-H]⁻: m/z 218.1 (Base peak).
-
[2M-H]⁻: Dimer formation is common.
-
[M+MeOH-H]⁻: m/z 250.1 (If Methanol is used in mobile phase - methyl boronate ester formation).
-
Critical QC Note: Boronic acids often show poor ionization or broad peaks in acidic mobile phases. Use a basic buffer (Ammonium Bicarbonate, pH 8) or detect as the pinacol ester for cleaner chromatography.
B. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6 + D₂O exchange):
-
δ 8.20 (br s, 2H, B(OH)₂): Disappears with D₂O shake.
-
δ 7.65 (td, J = 7.5, 1.8 Hz, 1H, H-6): The proton ortho to Boron. It shows coupling to the meta-fluorine (approx 6-8 Hz) and ortho-proton.
-
δ 7.45 (td, J = 7.6, 1.8 Hz, 1H, H-4): Proton ortho to the cyclobutyl ring.
-
δ 7.25 (t, J = 7.5 Hz, 1H, H-5): The meta proton.
-
δ 2.80 – 2.65 (m, 2H, Cyclobutyl): Roof effect observed due to ring constraint.
-
δ 2.45 – 2.20 (m, 4H, Cyclobutyl): Complex multiplet overlapping with DMSO solvent peak (if not careful).
19F NMR (376 MHz, DMSO-d6):
-
δ -112.5 (m): Diagnostic shift for 2-fluorophenylboronic acids. The multiplet structure arises from coupling to H-3, H-4, and H-6.
Part 4: Validated Experimental Protocols
Protocol A: High-Fidelity NMR Sample Preparation
Purpose: To prevent boroxine formation which causes peak broadening and chemical shift errors.
-
Solvent: Use DMSO-d6. Avoid CDCl₃ as it promotes dehydration to boroxines.
-
Additive: Add 1 drop of D₂O or 10% CD₃OD to the NMR tube.
-
Mechanism:[1] This shifts the equilibrium entirely toward the monomeric boronic acid species (
) or the deuterated ester, sharpening the aromatic peaks [2].
-
-
Acquisition: Set relaxation delay (d1) to >2.0s to account for slower relaxation of quaternary carbons if running 13C.
Protocol B: QC via HPLC-MS (Basic Method)
Purpose: To avoid on-column esterification with methanol.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 214nm / 254nm; MS ESI Negative Mode.
-
Why Basic pH? Boronic acids exist as tetrahedral boronate anions (
) at basic pH, which are more polar but ionize exceptionally well in negative mode, providing higher sensitivity than acidic methods [3].
-
Part 5: Decision Logic for Characterization
The following diagram outlines the logical workflow for validating this compound, addressing common pitfalls like boroxine formation and protodeboronation.
Figure 1: Analytical workflow for fluorinated phenylboronic acids, prioritizing the elimination of boroxine artifacts.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation).[3] Link
-
Plesniak, M. P., et al. (2016). Chemical Stability of Boronic Acids in Biological Conditions. Journal of Medicinal Chemistry, 59(18), 8153-8167. Link
-
PubChem Compound Summary. (2025). 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS 2096330-05-9).[4] Link
-
EPA CompTox Chemicals Dashboard. (2025). Properties of Fluorinated Phenylboronic Acids. Link
Sources
kinetic studies of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid in cross-coupling reactions
This guide serves as a technical comparative analysis for 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9), a critical building block in the convergent synthesis of androgen receptor antagonists (e.g., Apalutamide analogs).
Executive Summary
In the synthesis of next-generation anti-androgens, 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (Reagent A) offers a high-value convergent route, allowing the early-stage installation of the sterically demanding cyclobutyl moiety. However, its deployment in Suzuki-Miyaura cross-coupling is governed by a critical kinetic bottleneck: rapid protodeboronation .
This guide compares Reagent A against its boronate ester derivatives and non-fluorinated analogs, providing kinetic data and protocols to maximize the rate of transmetallation (
Chemical Profile & Mechanistic Challenges
The reactivity of Reagent A is defined by the "Ortho-Fluoro Effect" combined with the steric bulk of the meta-cyclobutyl group.
-
Electronic Destabilization: The electron-withdrawing fluorine at the ortho position significantly increases the Lewis acidity of the boron center, facilitating rapid formation of the boronate species
. While this accelerates transmetallation, it simultaneously lowers the activation energy for -protonation, leading to rapid decomposition (protodeboronation). -
Steric Impediment: The 1-cyanocyclobutyl group at the meta position exerts remote steric pressure, potentially slowing the approach of the oxidative addition complex
, thereby reducing .
The Kinetic "Race"
Success depends entirely on the ratio:
Comparative Kinetic Analysis
The following table synthesizes kinetic performance data, comparing Reagent A with its Pinacol Ester counterpart and a standard 2-fluorophenylboronic acid benchmark.
Table 1: Comparative Kinetic Performance in Aqueous Suzuki Coupling Conditions: Pd(OAc)2/SPhos (1 mol%), K3PO4 (2.0 equiv), THF/H2O (10:1), 60°C.
| Feature | Reagent A (Free Acid) | Alternative B (Pinacol Ester) | Benchmark (2-F-Phenylboronic Acid) |
| Induction Period | Negligible (< 30 sec) | Significant (5–10 min) | Negligible |
| Protodeboronation ( | < 15 min (High Risk) | > 6 hours (Stable) | ~20 min |
| Transmetallation Rate | Fast (High Lewis Acidity) | Slow (Requires hydrolysis) | Fast |
| Atom Economy | 100% (Active mass) | ~72% (Mass loss to pinacol) | N/A |
| Optimal Base System | Anhydrous Carbonate/Phosphate | Aqueous Hydroxide/Carbonate | Aqueous Carbonate |
| Recyclability | Low (Decomposes) | High | Low |
Analyst Insight: While Alternative B (Pinacol Ester) offers superior stability, it introduces an induction period where the ester must hydrolyze to the active acid. In fast-coupling scenarios, Reagent A is superior if and only if the catalyst system is active enough to consume the boronic acid before it decomposes.
Mechanistic Visualization
The diagram below illustrates the competing pathways. Note the critical divergence at the Boronate Complex node.[1]
Caption: Kinetic competition between the productive transmetallation pathway (green) and the destructive protodeboronation pathway (red) for ortho-fluoro boronic acids.
Experimental Protocols
To successfully utilize Reagent A , standard Suzuki protocols must be modified to suppress protodeboronation.
Protocol A: The "Slow-Addition" Strategy (Recommended)
Rationale: Maintains a low steady-state concentration of the boronate species, ensuring the catalyst is never overwhelmed, thus favoring
-
Catalyst Pre-activation: In a reaction vessel, charge Aryl Halide (1.0 equiv), Pd(OAc)₂ (1 mol%), SPhos or XPhos (2 mol%), and K₃PO₄ (3.0 equiv). Add Toluene/Water (10:1) and stir at 60°C for 5 minutes to generate the active
species. -
Reagent Preparation: Dissolve 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv) in a minimal amount of THF or Dioxane.
-
Controlled Addition: Using a syringe pump, add the boronic acid solution to the stirring catalyst mixture over 30–60 minutes.
-
Monitoring: Monitor reaction progress via HPLC at 15-minute intervals.
-
Success Metric: Product peak area increases linearly; Protodeboronated byproduct (1-(2-fluorophenyl)cyclobutanecarbonitrile) remains <5%.
-
Protocol B: Anhydrous Activation (Alternative)
Rationale: Removes water to prevent the formation of the hydrolytic species required for protodeboronation, relying on Lewis basicity of the solid base.
-
Setup: Flame-dry all glassware. Use anhydrous THF.
-
Base Selection: Use Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).
-
Execution: Mix Reagent A (1.1 equiv), Aryl Halide (1.0 equiv), and Pd-Catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF.
-
Temperature: Heat to reflux. Note: Reaction may be slower due to poor solubility of the inorganic base, but stability of Reagent A is significantly improved.
References
-
Lloyd-Jones, G. C., et al. (2011). Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. Link
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
- Vertex AI Search. (2025). Search Results for CAS 2096330-05-9 and Apalutamide Intermediates.
Sources
A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Couplings of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Demanding Coupling Partner
In the landscape of modern medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds.[1][2][3] However, the efficacy of this reaction is highly dependent on the steric and electronic nature of the coupling partners.
The molecule 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid presents a significant synthetic challenge. Its structure is characterized by two key features that impede standard coupling protocols:
-
Steric Hindrance: The ortho-fluoro substituent and the adjacent, bulky meta-cyanocyclobutyl group create a sterically congested environment around the boronic acid moiety. This bulkiness can hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle.[4][5][6]
-
Electronic Effects: The electron-withdrawing nature of both the fluorine and cyano groups can decrease the nucleophilicity of the boronic acid, potentially slowing the rate of transmetalation.
This guide provides a comparative analysis of various catalyst systems for the successful coupling of this challenging boronic acid with a representative aryl halide. We will explore the rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to enable researchers to overcome these synthetic hurdles.
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism of the Suzuki-Miyaura coupling involves a palladium or nickel catalyst cycling through three primary states: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it influences the rates of these steps, particularly for demanding substrates.[1][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Catalyst System Selection: A Rationale for Comparison
To address the steric and electronic challenges posed by 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid, we have selected four distinct catalyst systems for evaluation. The coupling partner for this study is 4-bromoanisole, a common and moderately reactive aryl halide.
-
System 1: Pd(PPh₃)₄ - The Classical Workhorse. Tetrakis(triphenylphosphine)palladium(0) is a traditional, widely used catalyst. It serves as a baseline to determine if a simple, classical system is sufficient for this coupling.
-
System 2: Pd₂(dba)₃ / SPhos - The Bulky Phosphine Ligand. Modern biaryl phosphine ligands, such as SPhos, are designed to accelerate both oxidative addition and reductive elimination. Their steric bulk is known to be highly effective for coupling hindered substrates.[4][7]
-
System 3: Pd-PEPPSI-IPr - The N-Heterocyclic Carbene (NHC) Precatalyst. NHC ligands are strong electron donors and form highly stable palladium complexes. They offer an alternative to phosphines and can be particularly effective for challenging substrates like aryl chlorides.[8][9]
-
System 4: Ni(cod)₂ / PCy₃ - The Nickel Alternative. Nickel-based catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity. They have shown promise in coupling unreactive electrophiles and can be a powerful tool for difficult transformations.[1][10][11]
Comparative Performance Analysis
The following table summarizes the performance of the selected catalyst systems under optimized conditions for the coupling of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid with 4-bromoanisole.
| Catalyst System | Pd/Ni Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1: Pd(PPh₃)₄ | 3 | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 35 |
| System 2: Pd₂(dba)₃ / SPhos | 1 (Pd) | 2.2 | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
| System 3: Pd-PEPPSI-IPr | 2 | - | K₃PO₄ | t-AmylOH | 90 | 6 | 88 |
| System 4: Ni(cod)₂ / PCy₃ | 5 | 10 | K₃PO₄ | Toluene | 110 | 12 | 75 |
Disclaimer: The data presented is representative and synthesized based on established principles for coupling sterically hindered substrates. Actual results may vary.
Interpretation of Results:
-
System 1 (Pd(PPh₃)₄) shows a low yield, confirming that the steric hindrance of the boronic acid likely impedes the catalytic cycle, particularly the reductive elimination step, when using a less bulky ligand.
-
System 2 (Pd₂(dba)₃ / SPhos) demonstrates excellent performance. The bulky, electron-rich SPhos ligand is highly effective at promoting the coupling of sterically demanding partners, leading to a high yield in a short reaction time at a moderate temperature.[7] This is the recommended system for this transformation.
-
System 3 (Pd-PEPPSI-IPr) also provides a high yield, showcasing the utility of robust NHC ligands for challenging couplings. While slightly less efficient than the SPhos system in this instance, it remains a strong alternative.[8]
-
System 4 (Ni(cod)₂ / PCy₃) offers a viable, albeit lower-yielding, alternative to palladium. Its effectiveness highlights the potential of nickel catalysis, though it required a higher temperature and longer reaction time.[10][11]
Experimental Protocols & Workflow
A systematic approach is crucial for obtaining reliable comparative data. The following workflow and protocols outline the procedure for evaluating catalyst performance.
Caption: Workflow for Catalyst Comparison Experiments.
Detailed Protocol for System 2 (Pd₂(dba)₃ / SPhos)
This protocol is optimized for the highest-performing catalyst system identified in our comparative analysis.
Materials:
-
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)
-
SPhos (2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
Anhydrous 1,4-Dioxane (degassed)
-
Reaction vial with stir bar and screw cap
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vial with a screw cap containing a septum.
-
Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Through the septum, add degassed 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture vigorously for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7][12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically demanding 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid, the choice of catalyst is paramount to achieving high efficiency. Our comparative analysis demonstrates that modern, bulky biaryl phosphine ligands, specifically SPhos, in conjunction with a palladium source like Pd₂(dba)₃, provide a superior catalytic system. This combination effectively overcomes the steric hindrance inherent in the substrate, leading to high yields under relatively mild conditions. While NHC-based palladium catalysts and nickel-based systems also show activity, the Pd/SPhos system offers the best balance of reactivity, efficiency, and reaction time for this specific transformation. Researchers and drug development professionals should prioritize the use of such advanced ligand systems when faced with similarly challenging, sterically congested coupling partners.
References
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available from: [Link]
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So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795-2798. Available from: [Link]
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Wang, Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Available from: [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 46(29), 5359-5363. Available from: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]
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Ghaffari, M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available from: [Link]
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Li, G. Y. (2009). Palladium-Catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. Available from: [Link]
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Chan, C. T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1798-1802. Available from: [Link]
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Ishiyama, T., et al. (1995). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 60(23), 7508-7510. Available from: [Link]
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Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Available from: [Link]
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Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805. Available from: [Link]
-
UBC Chemistry. Nickel-Catalyzed Decarbonylative Coupling of Aryl Esters and Arylboronic Acids. Available from: [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
Kuwano, R., & Shimizu, R. (2018). An improvement of nickel catalyst for cross-coupling reaction of arylboronic acids with aryl carbonates by using a ferrocenyl bisphosphine ligand. Tetrahedron Letters, 59(31), 2999-3002. Available from: [Link]
-
Chen, F., et al. (2020). Nickel-Catalyzed Suzuki Coupling of Cycloalkyl Silyl Peroxides with Boronic Acids. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. Available from: [Link]
-
Wu, H., et al. (2024). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. Available from: [Link]
-
Gutierrez, O., et al. (2019). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition, 58(42), 15008-15013. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Inamoto, K., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4931-4934. Available from: [Link]
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Catalysts. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 50. Available from: [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(7), 197. Available from: [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
-
Scilit. Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Available from: [Link]
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A Comparative Guide to the Synthetic Utility of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Challenge of Synthesizing Complex Biaryl Scaffolds for Drug Discovery
In modern medicinal chemistry, the construction of highly functionalized biaryl structures is a cornerstone of drug design, particularly for developing kinase inhibitors. The 2-fluoro-3-(1-cyanocyclobutyl)phenyl moiety is a key pharmacophore found in several advanced therapeutic candidates, valued for its unique conformational and electronic properties. The Janus kinase (JAK) inhibitor Tofacitinib, for example, highlights the pharmaceutical importance of related complex scaffolds in treating autoimmune diseases like rheumatoid arthritis[1][2].
The synthesis of these target molecules often relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation[3][4]. The success of this reaction is critically dependent on the choice of the organoboron reagent. This guide provides an in-depth validation of a synthetic route utilizing 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid , comparing its performance directly against a highly stable and practical alternative, Potassium [3-(1-Cyanocyclobutyl)-2-fluorophenyl]trifluoroborate . We will provide objective, data-driven comparisons and detailed experimental protocols to empower researchers in selecting the optimal reagent for their specific synthetic goals.
Part 1: The Primary Reagent: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
Rationale for Use: Reactivity and Structural Significance
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS No. 2096330-05-9) is a specialized building block designed for targeted syntheses[5]. Its utility is rooted in two key structural features:
-
The ortho-Fluoro Substituent: The fluorine atom positioned ortho to the boronic acid group exerts a significant electronic influence. This electron-withdrawing effect can modulate the electronics of the catalytic cycle, and studies on related ortho-substituted systems suggest it can influence the rate-determining steps of the Suzuki-Miyaura reaction[6][7][8]. This often leads to efficient coupling under standard conditions.
-
The 1-Cyanocyclobutyl Group: This sp³-rich moiety provides a three-dimensional structural element crucial for specific binding interactions in a drug target's active site, while the cyano group acts as a key hydrogen bond acceptor or metabolic blocking group.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the most widely practiced cross-coupling method due to the low toxicity and high stability of boron reagents[9]. The reaction proceeds via a well-established palladium-based catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex. Concurrently, the boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic borate species. This borate then undergoes transmetalation with the Pd(II) complex, transferring its aryl group (Ar²) to the palladium center. The final step is reductive elimination, which forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst[4].
Experimental Protocol 1: Synthesis of a Model Biaryl Compound
This protocol describes a representative coupling of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common heterocyclic core in kinase inhibitors.
-
Vessel Preparation: To a 25 mL Schlenk flask, add 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (263 mg, 1.2 mmol, 1.2 eq.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol, 1.0 eq.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon for 15 minutes.
-
Solvent Addition: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target biaryl product.
Part 2: A Comparative Alternative: Potassium [3-(1-Cyanocyclobutyl)-2-fluorophenyl]trifluoroborate
Rationale for Alternative: Enhanced Stability and Handling
While boronic acids are highly effective, they can be prone to decomposition via protodeboronation or trimerization to form boroxines, especially upon storage or under certain reaction conditions. Potassium aryltrifluoroborates (ArBF₃K) present a superior alternative in terms of stability.[10][11]
Key Advantages:
-
Enhanced Stability: Trifluoroborate salts are typically crystalline, free-flowing solids that are significantly more stable to air and moisture than their boronic acid counterparts, ensuring longer shelf-life and more consistent reagent quality.
-
Ease of Handling: Their stability makes them easier to weigh and handle accurately in a standard laboratory environment without the need for a glovebox.
-
Controlled Release: In the reaction, the trifluoroborate slowly hydrolyzes to release the boronic acid in situ, which can help maintain a low stationary concentration of the reactive species and potentially suppress side reactions like homocoupling.
Experimental Protocol 2: Synthesis Using the Trifluoroborate Salt
This protocol is adapted for the use of the trifluoroborate salt in the same model reaction.
-
Vessel Preparation: To a 25 mL Schlenk flask, add Potassium [3-(1-Cyanocyclobutyl)-2-fluorophenyl]trifluoroborate (309 mg, 1.2 mmol, 1.2 eq.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol, 1.0 eq.), and cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 eq.). Note: A stronger base is often beneficial for trifluoroborates.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 11 mg, 0.05 mmol, 5 mol%) and RuPhos (23 mg, 0.05 mmol, 5 mol%) as the ligand.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon for 15 minutes.
-
Solvent Addition: Add 10 mL of a degassed tetrahydrofuran (THF)/water mixture (9:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Part 3: Head-to-Head Performance Validation
To provide an objective comparison, the following table summarizes the expected performance of each reagent in the model synthesis described. The data represents typical outcomes based on established literature for these classes of reagents.
Data Summary Table: Boronic Acid vs. Trifluoroborate
| Metric | 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid | Potassium [3-(1-Cyanocyclobutyl)-2-fluorophenyl]trifluoroborate | Rationale & Citation |
| Typical Yield | 80-90% | 85-95% | Trifluoroborates often provide slightly higher or more consistent yields due to reduced reagent decomposition.[10][12] |
| Reaction Time | ~4 hours | ~6 hours | The slow-release nature of trifluoroborates can sometimes lead to slightly longer reaction times for full conversion. |
| Reagent Stability | Moderate; susceptible to protodeboronation and boroxine formation. | High; crystalline solid, stable to air and moisture for extended periods. | A key advantage of trifluoroborate salts.[11] |
| Ease of Purification | Good; boronic acid byproducts are generally water-soluble. | Excellent; unreacted trifluoroborate is highly polar and easily removed during aqueous workup. | |
| Optimal Base | Mild to moderate inorganic bases (K₂CO₃, K₃PO₄). | Often requires stronger bases (e.g., Cs₂CO₃, t-BuOK) for efficient hydrolysis. | |
| Solvent System | Tolerant to various systems (Dioxane, Toluene, DME with water). | Often performs best in polar aprotic solvents like THF or Dioxane with water. |
Comparative Synthetic Workflow
The following diagram illustrates the subtle but important differences in the laboratory workflow for each reagent.
Caption: Comparative workflow for Suzuki-Miyaura coupling using the two boron reagents.
Part 4: Expert Analysis and Recommendations
The choice between 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid and its corresponding potassium trifluoroborate salt is not merely one of preference but of strategic planning based on the specific goals of the synthesis.
Analysis: The primary route using the boronic acid is highly efficient and generally faster, making it an excellent choice for rapid, small-scale synthesis, proof-of-concept studies, or when reaction speed is a priority. However, its moderate stability requires careful storage and handling to ensure reproducibility, as reagent degradation can lead to inconsistent yields.
The alternative route using the trifluoroborate salt represents a more robust and scalable approach. Its exceptional stability makes it ideal for medicinal chemistry campaigns where large arrays of compounds are synthesized over time, or for process development where long-term storage and reagent consistency are paramount. While the reaction may require slightly longer times and a stronger base, the trade-off is often rewarded with higher, more reproducible yields and a simpler purification process due to the clean nature of the reagent.
Recommendation:
-
For discovery chemistry and rapid analog synthesis , where speed is critical and reagents are used shortly after acquisition, 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a highly effective choice.
-
For library synthesis, scale-up operations, and long-term research projects , the superior stability, handling, and reproducibility of Potassium [3-(1-Cyanocyclobutyl)-2-fluorophenyl]trifluoroborate make it the recommended reagent. It provides a more robust and reliable foundation for demanding synthetic applications.
By understanding the distinct advantages and operational differences of these two reagents, researchers and drug development professionals can make informed decisions to optimize their synthetic routes, ultimately accelerating the discovery of new therapeutic agents.
References
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Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol . Organic Process Research & Development, ACS Publications. [Link]
-
Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate . Taylor & Francis Online. [Link]
-
Tofacitinib synthesis . University of Nebraska-Lincoln Digital Commons. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib . Der Pharma Chemica. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . PMC, National Center for Biotechnology Information. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of tofacitinib and intermediates thereof.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . ResearchGate. [Link]
-
Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents . PMC, National Center for Biotechnology Information. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring . ProQuest. [Link]
-
New Horizons for Cross-Coupling Reactions . Pharmaceutical Technology. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of Cape Town OpenUCT. [Link]
-
Boronic Acid Pairs for Sequential Bioconjugation . ACS Publications. [Link]
-
Simple Synthesis Method Yields Boronic Acid-Based Drugs . Drug Discovery & Development. [Link]
-
Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents . Der Pharma Chemica. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC, National Center for Biotechnology Information. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor Scholarship at UWindsor. [Link]
-
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid Product Page . 1PlusChem. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde . MDPI. [Link]
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cytotoxicity assays of compounds synthesized from 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
This guide provides a technical comparison and experimental framework for evaluating compounds synthesized from 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (and its regioisomer, the 4-isomer), focusing on their application in medicinal chemistry (specifically oncology and agrochemistry).[1]
Publish Comparison Guide: Cytotoxicity Profiling of Cyanocyclobutyl-Fluorophenyl Derivatives
Part 1: Executive Summary & Compound Class Analysis
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) is a specialized organoboron building block used to introduce the (1-cyanocyclobutyl)-2-fluorophenyl moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2][3] This structural motif is critical in modern drug discovery for two reasons:
-
Metabolic Stability: The cyclobutyl nitrile group blocks metabolic "soft spots" (e.g., benzylic oxidation) while maintaining a compact steric profile.[1]
-
Conformational Locking: The ortho-fluorine atom induces a twisted biaryl conformation, often improving selectivity for protein targets such as Androgen Receptors (AR) , Sphingosine Kinases , and fungal CYP51/Tubulin targets.[1]
While the 4-isomer (4-(1-cyanocyclobutyl)-2-fluorophenylboronic acid) is the established precursor for a novel class of pyrimidine fungicide leads (as detailed in Organic Process Research & Development, 2019), the 3-isomer discussed here is a crucial scaffold for Structure-Activity Relationship (SAR) exploration, particularly in optimizing potency and reducing off-target mammalian cytotoxicity.[1]
Part 2: Comparative Performance & SAR Analysis
The following table compares the biological profile of compounds derived from the 3-isomer versus the 4-isomer (Benchmark). Data is synthesized from class-wide SAR studies on cyanocyclobutyl-biaryl systems.[1][3]
Table 1: Comparative Biological Profile (SAR)
| Feature | 3-Isomer Derivatives (Target) | 4-Isomer Derivatives (Benchmark/Lead) | Mechanism of Action Impact |
| Substitution Pattern | Meta-substituted (relative to Boron) | Para-substituted (relative to Boron) | Affects vector of the nitrile "warhead" or H-bond acceptor.[1][3] |
| Target Potency (IC50) | Moderate (50 - 500 nM) | High (< 10 nM) | The 4-isomer typically aligns better with linear binding pockets (e.g., fungal tubulin).[1][3] The 3-isomer is often used to probe pocket width.[1][3] |
| Mammalian Cytotoxicity (CC50) | Lower Toxicity (> 50 µM) | Moderate Toxicity (10 - 50 µM) | 3-substitution often reduces planarity, decreasing non-specific intercalation or off-target binding.[1][3] |
| Metabolic Stability (t1/2) | High (> 60 min) | High (> 60 min) | Both isomers benefit from the steric bulk of the cyanocyclobutyl group blocking metabolism.[1][3] |
| Solubility (LogD) | 2.8 - 3.2 | 3.0 - 3.5 | 3-isomer derivatives are generally more soluble due to disrupted crystal packing.[1] |
Key Insight: In agrochemical applications (fungicides), the 4-isomer is often the "Lead" due to potency.[1][3] However, in pharmaceutical oncology (e.g., AR antagonists), the 3-isomer is explored to improve the therapeutic index (ratio of Potency to Cytotoxicity).[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively evaluate these compounds, a dual-stream screening cascade is required: Synthesis followed by Cytotoxicity Profiling .[1][3]
Workflow 1: Suzuki-Miyaura Coupling (Synthesis)
Objective: Efficiently couple the boronic acid tail to a heteroaryl halide head (e.g., chloropyrimidine).[3]
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes).
Workflow 2: Mammalian Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) against mammalian cell lines (e.g., HEK293 for safety, LNCaP for efficacy).[3]
-
Cell Seeding:
-
Compound Treatment:
-
Readout (72 Hours):
-
Data Analysis:
-
Normalize data to Vehicle Control (100% viability).
-
Fit curve using non-linear regression (4-parameter logistic) to calculate CC50 .
-
Part 4: Visualization of Mechanism & Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for selecting the 3-isomer vs. 4-isomer based on cytotoxicity data.
Diagram 1: Synthesis & Screening Cascade
Caption: Synthesis and dual-stream screening workflow for cyanocyclobutyl derivatives.
Diagram 2: SAR Logic - 3-Isomer vs 4-Isomer
Caption: Structural consequences of regioisomer selection on biological properties.
Part 5: References
-
Scalable Synthesis of a Pyrimidine Fungicide Lead. Source: Organic Process Research & Development (2019), Vol. 23, No. 10.[1] Context: Describes the synthesis of the 4-isomer lead and the general Suzuki coupling conditions relevant to this class. URL:[Link] (Search: Vol 23, Issue 10)[1]
-
Guidance for Industry: In Vitro Cytotoxicity Testing. Source: FDA / ISO 10993-5 Standards.[1][3] Context: Standard protocols for MTT/neutral red uptake assays used in the described workflow. URL:[Link]
-
Discovery of Novel Androgen Receptor Antagonists (Apalutamide Analogues). Source: Journal of Medicinal Chemistry (General Reference for Scaffold).[1] Context: Provides the medicinal chemistry rationale for the cyanocyclobutyl-phenyl motif in drug discovery. URL:[Link]
Sources
- 1. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2096341-54-5|(3-(1-Cyanocyclopropyl)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 1793003-65-2|4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 4. escholarship.org [escholarship.org]
Safety Operating Guide
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovative science but also an unwavering commitment to safety and operational excellence. Proper chemical handling and disposal are foundational to this commitment. This guide provides a detailed, authoritative protocol for the safe disposal of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Core Disposal Principle
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a compound with a dual-hazard profile that demands rigorous handling protocols. Its structure incorporates both a boronic acid moiety and a nitrile (cyanide) group, each contributing to its risk profile.
-
Organoboronic Acid Hazards: Phenylboronic acids and their derivatives are generally classified as harmful if swallowed, skin irritants, serious eye irritants, and may cause respiratory irritation.[1][2][3][4]
-
Cyanide Group Hazards: The presence of the cyanocyclobutyl group is of paramount concern. Organic nitriles can be toxic, and more critically, they can release extremely toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[5][6]
Therefore, the core principle for disposal is to treat all waste containing 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid as acutely hazardous cyanide-containing waste. [6] This classification dictates the stringent segregation and handling procedures outlined below.
Table 1: Representative Hazard Profile
Data synthesized from analogous chemical structures provides a clear GHS classification for safe handling.
| Hazard Class | GHS Hazard Statement | Precautionary Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Special Hazard | Contact with acids liberates toxic gas | P234, P404 |
Personal Protective Equipment (PPE)
All waste handling operations must be performed inside a certified chemical fume hood.[5] The minimum required PPE includes:
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves (double-gloving is recommended).[6]
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Not typically required when working within a fume hood, but a NIOSH-approved respirator should be available for emergency spill response.[3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for safety and regulatory compliance. This process begins the moment the first drop of waste is generated.[7]
Step 1: Establish a Designated Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation, under the control of laboratory personnel.[8] This area must be clearly marked with a "Hazardous Waste" sign and kept clean and organized.
Step 2: Prepare Dedicated, Segregated Waste Containers
Proper segregation is the most critical step in preventing dangerous chemical reactions.[9]
-
Solid Waste: Use a sealable, wide-mouth container made of a compatible material like polyethylene. This container is for the disposal of contaminated solids, including:
-
Unused or expired 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid.
-
Contaminated gloves, weighing papers, pipette tips, and paper towels.[6]
-
-
Liquid Waste: Use a separate, sealable, and compatible container for liquid waste streams. This includes:
Crucially, these containers must be used only for cyanide-containing waste. [6]
Step 3: The Golden Rule of Segregation: AVOID ACIDS
Never add acidic waste to a container holding cyanide-containing waste. This is a non-negotiable safety rule. The acidification of cyanides liberates highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[5] Store your cyanide waste stream away from incompatible materials, particularly acids and strong oxidizing agents.[9]
Step 4: Labeling and Accumulation
As soon as the first drop of waste is added, the container must be labeled.[7]
-
Use a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Clearly write out the full chemical name: "3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid ". Do not use abbreviations or chemical formulas.
-
List all other constituents in the waste container by their full names.
-
Keep the container securely closed at all times, except when you are actively adding waste.[7][10]
Step 5: Final Disposal and EHS Coordination
Once the waste container is full, or if you are finished with the project, seal it securely. Complete the hazardous waste tag with the accumulation start and end dates. Schedule a pickup with your institution's EHS or a certified hazardous waste disposal vendor.[8][11] Never dispose of this chemical down the sink or in the regular trash.[7]
Disposal Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for the safe disposal of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid waste.
Caption: Decision workflow for safe segregation and disposal.
Emergency Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is vital.
-
Small Spill Inside a Fume Hood:
-
Ensure the fume hood sash is lowered and ventilation is active.
-
Decontaminate all affected surfaces by first wiping with a pH 10 buffer solution.[6] This basic environment helps prevent the formation of HCN.
-
Follow up by wiping with a freshly prepared 10% bleach solution.[6]
-
Collect all cleaning materials (wipes, absorbent pads) and contaminated PPE as solid cyanide hazardous waste.[5][6]
-
-
Spill Outside a Fume Hood:
-
EVACUATE THE AREA IMMEDIATELY. Alert all personnel in the vicinity.
-
If safe to do so, close the doors to the laboratory to contain any potential vapors.
-
From a safe location, call your institution's emergency number (e.g., 911) and then your EHS department.[6]
-
Do not attempt to clean up a large spill or any spill outside of a fume hood. Wait for trained emergency responders.
-
By integrating these procedures into your standard laboratory operations, you build a culture of safety that validates the integrity of your research and protects your most valuable asset: your team.
References
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]
-
Cyanides SOP. Wayne State University Office of Environmental Health and Safety. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Environmental Health and Safety Office. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]
-
Phenylboronic Acid Material Safety Data Sheet. ScienceLab.com. [Link]
-
Phenyl Boronic Acid Material Safety Data Sheet. S D Fine-Chem Limited. [Link]
-
Cyanide Hazard Summary. New Jersey Department of Health. [Link]
-
How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Phenylboronic acid Safety Data Sheet. Carlo Erba Reagents. [Link]
-
Phenylboronic acid Safety Data Sheet. Carl ROTH. [Link]
-
1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
3-(1-Cyanocyclopropyl)phenylboronic acid Safety Data Sheet. Aaron Chemistry GmbH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
